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  • Product: Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of tert-Butyl 2-(4-oxoazetidin-2-yl)acetate: A Definitive Guide

Executive Summary The compound tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a pivotal chiral building block in the total synthesis of β-lactam antibiotics, most notably the carbapenem and penem classes (e.g., meropenem, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a pivotal chiral building block in the total synthesis of β-lactam antibiotics, most notably the carbapenem and penem classes (e.g., meropenem, imipenem, ertapenem). Serving as the foundational azetidinone core, it provides the essential C4-alkyl appendage required for downstream bicyclic ring closure. This technical guide details the mechanistic rationale, synthetic pathways, and self-validating experimental protocols for the C4-alkylation of 4-acetoxyazetidin-2-one (4-AA) to yield this critical intermediate.

Mechanistic Grounding: The C4-Alkylation Paradigm

The synthesis relies on the nucleophilic displacement of the C4-acetoxy group of 4-AA. The acetoxy moiety is an ideal leaving group: it is stable enough to permit long-term storage of the starting material, yet labile enough to depart under mild Lewis acidic conditions.

Upon activation, the acetate group is eliminated, generating a highly electrophilic N-acyliminium ion (or azetin-2-one) intermediate (1)[1]. This planar intermediate is subsequently attacked by a nucleophile.

The choice of a tert-butyl ester nucleophile is highly deliberate. The steric bulk of the tert-butyl group suppresses unwanted side reactions such as Claisen self-condensation. Furthermore, during the final stages of carbapenem synthesis, the tert-butyl ester can be selectively cleaved via acidolysis (e.g., using trifluoroacetic acid), which perfectly preserves the highly base-sensitive β-lactam core.

Synthetic Pathways: Causality and Reagent Selection

Two primary pathways are utilized for this transformation, each with distinct mechanistic advantages.

Pathway A: Zinc-Mediated Reformatsky-Type Alkylation

This pathway utilizes tert-butyl bromoacetate and metallic zinc (2)[2]. The causality behind using zinc lies in its ability to form a moderately reactive zinc enolate. Unlike highly reactive lithium enolates, the zinc enolate is sufficiently mild to prevent nucleophilic attack on the β-lactam carbonyl (which would cause ring-opening) while remaining reactive enough to attack the N-acyliminium intermediate.

Pathway B: Lewis Acid-Catalyzed Mukaiyama-Type Addition

This pathway employs 1-tert-butoxy-1-(trimethylsilyloxy)ethene (the silyl ketene acetal of tert-butyl acetate) in the presence of a Lewis acid such as ZnCl 2​ or TMSOTf (3)[3]. The silyl ketene acetal acts as a soft, neutral nucleophile. The Lewis acid plays a dual role: it activates the C4-acetate to trigger iminium formation and polarizes the silyl enol ether to facilitate C-C bond formation (4)[4].

Visualization: Mechanistic Pathways

Pathway A 4-Acetoxyazetidin-2-one (4-AA) B Lewis Acid / Zn Activation A->B Activation of C4-OAc C N-Acyliminium Ion (Reactive Intermediate) B->C Acetate Elimination E tert-Butyl 2-(4-oxoazetidin-2-yl)acetate (Target Intermediate) C->E C-C Bond Formation D1 Zinc Enolate of t-Butyl Acetate (Reformatsky Pathway) D1->C Nucleophilic Attack D2 Silyl Ketene Acetal (Mukaiyama Pathway) D2->C Nucleophilic Attack

Mechanistic pathways for the C4-alkylation of 4-AA via Reformatsky and Mukaiyama reactions.

Quantitative Pathway Analysis

The selection between Pathway A and Pathway B depends on the scale, available infrastructure, and required purity. The following table summarizes the quantitative metrics and operational parameters for both methodologies.

ParameterPathway A: Reformatsky-TypePathway B: Mukaiyama-Type
Primary Reagents tert-Butyl bromoacetate, Zn dust1-tert-Butoxy-1-(TMS-oxy)ethene, ZnCl 2​
Optimal Solvent THF / TolueneDichloromethane (DCM)
Temperature Profile 20°C to 40°C (Exothermic control)-78°C to 0°C (Cryogenic)
Typical Yield 75% – 85%85% – 95%
Diastereoselectivity Moderate to HighExcellent
Scalability Excellent (Industrial standard)Good (Requires strict anhydrous conditions)
Primary Byproducts Zinc bromide salts, tert-butyl acetateSilyl ethers, Lewis acid residues

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Zinc-Mediated Reformatsky-Type Synthesis

Causality Note: Commercial zinc dust is passivated by an oxide layer. The addition of 1,2-dibromoethane and TMSCl chemically fractures this layer, ensuring reproducible enolate generation and preventing stalled reactions.

  • Zinc Activation: Suspend 1.5 equivalents of zinc dust in anhydrous THF under an argon atmosphere. Add 0.05 equivalents of 1,2-dibromoethane and heat gently to 60°C for 10 minutes until ethylene gas evolution is observed. Cool to room temperature and add 0.05 equivalents of trimethylsilyl chloride (TMSCl). Stir for 15 minutes.

  • Reagent Addition: Prepare a solution of 4-acetoxyazetidin-2-one (1.0 eq) and tert-butyl bromoacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the activated zinc suspension.

  • Thermal Control: The reaction is highly exothermic. Maintain the internal temperature between 25°C and 30°C using a water bath. Do not allow the temperature to spike, as this promotes self-condensation of the bromoacetate.

  • Validation & Monitoring: Stir the mixture for 2–4 hours. Validate completion via TLC (Hexane/EtOAc 1:1, visualization by KMnO 4​ stain) showing the complete disappearance of the 4-AA spot.

  • Quench & Isolation: Quench the reaction by slowly adding saturated aqueous NH 4​ Cl (to prevent the formation of intractable zinc hydroxide emulsions). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography or direct recrystallization from hexane/ethyl acetate to yield pure tert-butyl 2-(4-oxoazetidin-2-yl)acetate.

Protocol B: Lewis Acid-Catalyzed Mukaiyama-Type Synthesis

Causality Note: Conducting the reaction at cryogenic temperatures (-78°C to 0°C) is critical to stabilize the highly reactive N-acyliminium intermediate and prevent polymerization of the azetidinone core.

  • Preparation: Dissolve 4-acetoxyazetidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reactor to 0°C.

  • Lewis Acid Activation: Add 0.2 equivalents of anhydrous Zinc Chloride (ZnCl 2​ ) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Stir for 10 minutes to allow for complexation with the C4-acetate.

  • Nucleophile Addition: Slowly add 1.2 equivalents of 1-tert-butoxy-1-(trimethylsilyloxy)ethene dropwise via a syringe pump.

  • Incubation & Validation: Stir the reaction mixture at 0°C for 1 hour. Validate the formation of the product via HPLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the Lewis acid. Separate the organic layer, extract the aqueous phase with DCM, dry the combined organics over MgSO 4​ , and evaporate the solvent to afford the target compound.

References

  • Title: Lactams. 1. Highly diastereoselective alkylation of 4-acetoxyazetidin-2-one useful for 1.beta.
  • Source: thieme-connect.
  • Source: rsc.
  • Title: Oxazoline N-Oxide Mediated [3+2] Cycloadditions: Application to a Formal Synthesis of a (+)

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Trajectories of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Executive Summary & Strategic Rationale Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (CAS: 88598-15-6) is a highly versatile, functionalized β -lactam building block. Unlike its more complex, C3-substituted relatives (such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (CAS: 88598-15-6) is a highly versatile, functionalized β -lactam building block. Unlike its more complex, C3-substituted relatives (such as the classic 4-AA intermediate used in meropenem synthesis), this unsubstituted monocyclic azetidinone provides a sterically unencumbered scaffold. This structural simplicity allows application scientists and medicinal chemists to execute divergent synthetic strategies—ranging from the construction of novel carbapenem antibiotic cores to the development of highly specific leukocyte integrin modulators [1].

The strategic choice of the tert-butyl ester moiety is not arbitrary. In complex multi-step syntheses, the tert-butyl group provides immense steric shielding, preventing unwanted nucleophilic attacks at the ester carbonyl (e.g., self-condensation or polymerization). Furthermore, it offers orthogonal deprotection capabilities; it is completely stable to the basic or hydrogenolytic conditions used to manipulate the β -lactam nitrogen, yet it can be cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) that preserve the highly strained 4-membered β -lactam ring.

Physicochemical Profiling

To ensure rigorous analytical tracking during synthesis, the core physicochemical and structural parameters of the target compound are summarized below.

PropertyValue / Description
Chemical Name Tert-butyl 2-(4-oxoazetidin-2-yl)acetate
IUPAC Name tert-butyl 2-(2-oxoazetidin-4-yl)acetate
CAS Registry Number 88598-15-6
Molecular Formula C 9​ H 15​ NO 3​
Molecular Weight 185.22 g/mol
Structural Features 4-membered β -lactam ring; C4-aliphatic ester appendage
Physical Appearance White to pale yellow crystalline powder or viscous oil
Solubility Soluble in THF, DCM, Ethyl Acetate, and Methanol

Mechanistic Rationale: The Zinc-Mediated Reformatsky Coupling

The most robust and industrially scalable method for synthesizing tert-butyl 2-(4-oxoazetidin-2-yl)acetate is via a Reformatsky-type substitution reaction. The reaction utilizes 4-acetoxyazetidin-2-one as the electrophile and tert-butyl bromoacetate as the pre-nucleophile [2].

The Causality of the Mechanism:

  • Electrophile Generation: The acetoxy group (-OAc) at the C4 position of 4-acetoxyazetidin-2-one is a highly labile leaving group. In the presence of Lewis acidic Zn(II) salts (generated in situ during the reaction), the acetate is expelled, generating a highly reactive, resonance-stabilized N-acyliminium ion .

  • Nucleophile Generation: Zinc metal inserts into the C-Br bond of tert-butyl bromoacetate, forming a nucleophilic zinc enolate.

  • C-C Bond Formation: The zinc enolate attacks the electrophilic C4 carbon of the N-acyliminium ion. Because the C3 position is unsubstituted, the attack occurs efficiently, yielding the racemic target compound.

Synthesis A 4-Acetoxyazetidin-2-one (Electrophile) E N-Acyliminium Ion Intermediate A->E -OAc (Lewis Acid) B Zn(0) / THF Activation D Reformatsky Reagent [Zn Enolate] B->D Insertion C tert-Butyl bromoacetate (Pre-nucleophile) C->B D->E Nucleophilic Attack F Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Target Product E->F C-C Bond Formation

Fig 1: Mechanistic pathway of the Zn-mediated Reformatsky reaction yielding the target azetidinone.

Validated Experimental Protocol: Reformatsky Alkylation

Experience-driven insight: A common failure point in Reformatsky reactions is the passivation of the zinc dust by surface oxides, leading to delayed exothermic runaways. The protocol below utilizes 1,2-dibromoethane and TMSCl to chemically scour the zinc surface, ensuring a self-validating, smooth initiation.

Materials:

  • 4-Acetoxyazetidin-2-one (1.0 equiv, 10 mmol)

  • Tert-butyl bromoacetate (1.5 equiv, 15 mmol)

  • Zinc dust, high purity (2.5 equiv, 25 mmol)

  • 1,2-Dibromoethane (0.05 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Workflow:

  • Zinc Activation: Suspend Zinc dust (25 mmol) in anhydrous THF (10 mL) under an inert Argon atmosphere in a flame-dried 3-neck flask. Add 1,2-dibromoethane (0.05 equiv) and gently heat the suspension with a heat gun until ethylene gas evolution is observed (bubbling). Allow to cool to room temperature, then add TMSCl (0.05 equiv) and stir for 15 minutes. Causality: This sequence removes the ZnO passivation layer, exposing highly reactive Zn(0).

  • Reagent Formation: Heat the suspension to 40 °C. Add a solution of tert-butyl bromoacetate (15 mmol) in THF (10 mL) dropwise over 20 minutes. Maintain the temperature at 40–45 °C. Stir for an additional 30 minutes until the zinc is largely consumed, indicating the formation of the zinc enolate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-acetoxyazetidin-2-one (10 mmol) in THF (10 mL) dropwise over 15 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the 4-acetoxyazetidin-2-one spot (which stains strongly with KMnO 4​ ) confirms completion.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NH 4​ Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to afford Tert-butyl 2-(4-oxoazetidin-2-yl)acetate as a pure compound.

Downstream Synthetic Trajectories

The utility of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate extends far beyond standard antibiotic synthesis. Recent medicinal chemistry campaigns have utilized this exact scaffold to synthesize novel β -lactam derivatives that modulate cell adhesion by targeting RGD-binding and leukocyte integrins [1].

By deprotonating the β -lactam nitrogen (N1) with a strong base like NaHMDSA at -78 °C, the molecule can be seamlessly coupled with various isocyanates or alkyl halides. Alternatively, the C3 position can be functionalized via enolate chemistry to build the bicyclic carbapenem core.

Applications Root Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Branch1 N1-Deprotonation (NaHMDSA) & Electrophilic Trapping Root->Branch1 Branch2 C3-Enolization (LDA) & Stereoselective Alkylation Root->Branch2 Target1 Integrin Antagonists (Leukocyte Adhesion Modulators) Branch1->Target1 Isocyanate Coupling Target2 Carbapenem Antibiotics (Bicyclic Core Construction) Branch2->Target2 Dieckmann Condensation

Fig 2: Divergent synthetic utility of the C4-acetate functionalized beta-lactam core.

Analytical Signatures for Quality Control

To verify the integrity of the synthesized Tert-butyl 2-(4-oxoazetidin-2-yl)acetate, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy: The most critical diagnostic tool. Look for two distinct carbonyl stretches: a high-frequency band at ~1765 cm −1 (highly strained β -lactam C=O) and a lower-frequency band at ~1730 cm −1 (tert-butyl ester C=O). The complete absence of a band at ~1745 cm −1 (aliphatic acetate) confirms the successful displacement of the leaving group.

  • 1 H-NMR (CDCl 3​ , 400 MHz): A massive singlet integrating to 9H at ~1.45 ppm confirms the presence of the tert-butyl group. The C4 methine proton will appear as a multiplet around 3.8 - 4.0 ppm , coupled to both the C3 methylene protons of the ring and the C-alpha protons of the acetate side chain. A broad singlet around 6.5 ppm corresponds to the free N-H proton of the β -lactam ring.

References

  • Title: New β -Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Organoindium Reagents: The Preparation and Application in Organic Synthesis (Discussing Reformatsky-type additions to 4-acetoxy-2-azetidinone) Source: Chemical Reviews, ACS Publications URL: [Link]

Exploratory

Discovery and history of azetidinone compounds

The Azetidinone Scaffold: Discovery, History, and Technical Evolution of β -Lactam Compounds Executive Summary The 2-azetidinone ring, universally recognized as the β -lactam core, is arguably one of the most privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

The Azetidinone Scaffold: Discovery, History, and Technical Evolution of β -Lactam Compounds

Executive Summary

The 2-azetidinone ring, universally recognized as the β -lactam core, is arguably one of the most privileged scaffolds in the history of medicinal chemistry. While its historical legacy is deeply intertwined with the discovery of penicillin and the subsequent golden age of antibacterial therapeutics, modern pharmacological research has vastly expanded its utility. This whitepaper provides an in-depth technical analysis of azetidinone compounds, tracing their historical evolution from serendipitous antibiotic discoveries to the rational design of targeted cholesterol absorption inhibitors. Furthermore, it details the mechanistic chemistry required to synthesize these strained four-membered lactams and provides field-proven, self-validating experimental protocols for their generation and evaluation.

Historical Evolution: From Antibiotics to Metabolic Regulators

The Penicillin Era: Serendipity Meets Structural Elucidation

The history of the azetidinone ring began with Alexander Fleming’s 1928 discovery of penicillin. However, the true technical triumph occurred decades later when the highly strained four-membered β -lactam ring was structurally elucidated by Dorothy Crowfoot Hodgkin (via X-ray crystallography) and Robert Woodward. The inherent ring strain of the azetidinone core makes it highly reactive toward nucleophiles, a property that is the exact basis of its antibacterial mechanism: the irreversible acylation of the serine residue in bacterial transpeptidases (penicillin-binding proteins).

The Ezetimibe Paradigm: A Masterclass in Metabolism-Guided Design

The most significant modern evolution of the azetidinone scaffold is the discovery of Ezetimibe (SCH 58235), a potent cholesterol absorption inhibitor[1]. In the early 1990s, scientists at Schering-Plough initiated a screening program targeting Acyl-CoA:Cholesterol Acyltransferase (ACAT) to regulate cholesterol trafficking[2].

The initial lead compound, SCH 48461, demonstrated exceptional in vivo cholesterol-lowering efficacy in hamster models, yet it exhibited perplexingly weak in vitro ACAT inhibition[3]. This discrepancy suggested a novel, undiscovered mechanism of action. Through rigorous metabolism-guided structure-activity relationship (SAR) studies, researchers discovered that adding specific hydroxyl and fluorine groups prevented rapid metabolic clearance via glucuronidation, yielding Ezetimibe[1].

It was not until 2004 that genomic-bioinformatics and knockout mouse models confirmed the true molecular target: the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical cholesterol transporter located on the brush border membrane of jejunal enterocytes[4][5]. Ezetimibe binds specifically to NPC1L1, blocking clathrin-mediated endocytosis of sterols from the intestinal lumen[6].

NPC1L1 Lumen Intestinal Lumen (Dietary/Biliary Sterols) NPC NPC1L1 Transporter (Brush Border Membrane) Lumen->NPC Cholesterol binding Eze Ezetimibe (Azetidinone Drug) Eze->NPC Inhibits internalization Vesicle Clathrin-Mediated Endocytosis NPC->Vesicle Normal pathway ER Endoplasmic Reticulum (ACAT Esterification) Vesicle->ER Transport Blood Chylomicrons to Bloodstream ER->Blood Secretion

Ezetimibe mechanism of action targeting the NPC1L1 cholesterol transporter.

Chemical Synthesis of the Azetidinone Core

Constructing the strained four-membered azetidinone ring requires overcoming significant thermodynamic barriers. Two primary methodologies dominate the field:

The Staudinger Synthesis ([2+2] Cycloaddition)

Discovered in 1907, the Staudinger synthesis remains the most robust method for constructing the β -lactam ring. The reaction involves a formal [2+2] cycloaddition between a ketene (typically generated in situ from an acyl chloride and a tertiary amine) and an imine (Schiff base)[7].

Mechanistic Causality: The reaction is not a concerted process. It initiates with the nucleophilic attack of the imine nitrogen's lone pair onto the highly electrophilic central carbon of the ketene, forming a zwitterionic intermediate. The rate-determining step is the subsequent conrotatory ring closure. The stereochemical outcome (cis vs. trans β -lactam) is dictated by the competition between direct ring closure and the isomerization of the zwitterionic intermediate[7].

Staudinger A Acyl Chloride + Base (Et3N) B Ketene (in situ) A->B Dehydrohalogenation D Zwitterionic Intermediate B->D Nucleophilic Attack C Imine (Schiff Base) C->D N-atom lone pair E Conrotatory Ring Closure D->E Rate-determining step F Azetidin-2-one (beta-Lactam) E->F Stereoselective formation

Mechanism of the Staudinger [2+2] cycloaddition forming the azetidinone ring.

The Kinugasa Reaction

A modern alternative is the Kinugasa reaction, which involves the copper-catalyzed cycloaddition of terminal alkynes with nitrones[8]. This method offers superior atom economy and utilizes readily available starting materials, though it requires strict control of the Cu(I) catalyst environment to prevent alkyne homocoupling (Glaser coupling)[8].

Quantitative Data Summaries

Table 1: Comparative Synthetic Methodologies for Azetidinones
MethodologyPrimary ReactantsCatalyst / ReagentsStereochemical ControlPrimary Advantage
Staudinger Synthesis Acyl Chloride, ImineTriethylamine ( Et3​N )High (cis or trans based on imine geometry)Highly predictable, broad substrate scope.
Kinugasa Reaction Terminal Alkyne, NitroneCu(I) salts (e.g., CuCl), BaseModerate to High (ligand-dependent)Excellent atom economy, mild conditions.
Table 2: Pharmacological Profiles of Key Azetidinone Derivatives
CompoundPrimary TargetMechanism of ActionClinical IndicationKey Structural Feature
Penicillin G Transpeptidase (PBPs)Irreversible acylation of active site serineBacterial InfectionBicyclic penam core (fused β -lactam/thiazolidine).
Ezetimibe NPC1L1 TransporterInhibition of clathrin-mediated sterol endocytosisHypercholesterolemiaMonocyclic azetidinone with fluorophenyl side chains.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in quality control (QC) checkpoints to ensure mechanistic integrity.

Protocol 1: Staudinger Synthesis of a Model β -Lactam

Objective: Synthesize a 3,4-disubstituted azetidin-2-one with high diastereoselectivity.

Causality & Rationale: Ketene intermediates are highly prone to dimerization into inactive cyclobutanediones. To prevent this, the acyl chloride must be added dropwise via a syringe pump to maintain a near-zero steady-state concentration of the ketene. Furthermore, strict anhydrous conditions are required because atmospheric moisture will rapidly hydrolyze both the imine and the ketene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Reagent Loading: Dissolve 10.0 mmol of the target imine and 12.0 mmol of anhydrous triethylamine ( Et3​N ) in 30 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach −78∘C . Causality: Low temperatures trap the kinetic zwitterionic intermediate, preventing premature isomerization and ensuring high diastereomeric excess[7].

  • Ketene Generation: Dissolve 10.0 mmol of the chosen acyl chloride in 10 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the main flask over 2 hours using a syringe pump.

  • Cyclization: Once addition is complete, allow the reaction to slowly warm to room temperature over 4 hours.

  • QC Checkpoint 1 (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the fluorescent imine spot confirms reaction completion.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize excess base. Extract the aqueous layer three times with 15 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

  • QC Checkpoint 2: Analyze the purified product via 1H -NMR. The coupling constant ( J ) between the C3 and C4 protons on the β -lactam ring will definitively validate the stereochemistry ( J≈5-6 Hz for cis, J≈2-3 Hz for trans).

Protocol 2: In Vitro NPC1L1 Binding Assay for Azetidinone Inhibitors

Objective: Quantify the binding affinity ( Ki​ ) of novel azetidinone analogs to the NPC1L1 transporter.

Causality & Rationale: Ezetimibe is extensively metabolized in vivo to ezetimibe-glucuronide, which is actually the more potent inhibitor at the brush border membrane[6]. Therefore, radiolabeled ezetimibe-glucuronide must be used as the competitive tracer in this assay to accurately reflect physiological binding kinetics[6].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate Brush Border Membranes (BBMs) from the proximal jejunum of wild-type mice (or utilize HEK293 cells stably transfected with human recombinant NPC1L1) using a standard Mg2+ precipitation method[6].

  • Assay Buffer: Suspend the BBMs in a binding buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM EDTA.

  • Tracer Incubation: Aliquot 50 μ g of BBM protein into 96-well microtiter plates. Add 5 nM of [3H] -ezetimibe-glucuronide tracer to each well.

  • Competitive Displacement: Add the novel azetidinone test compounds across a logarithmic concentration gradient (0.1 nM to 10 μ M). Causality: A full gradient is required to generate a sigmoidal dose-response curve for accurate IC50​ calculation.

  • Equilibration: Incubate the plates at 37∘C for 2 hours to reach thermodynamic binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

References

  • Zarei, M. "CuFe2O4 nanoparticles catalyze the reaction of alkynes and nitrones for the synthesis of 2-azetidinones." New Journal of Chemistry (RSC Publishing). [Link]

  • Rosenblum, S. B., et al. "Discovery of the cholesterol absorption inhibitor, ezetimibe." ResearchGate. [Link]

  • Clader, J. W. "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Burnett, D. A., et al. "Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption." ACS Publications. [Link]

  • Altmann, S. W., et al. "NPC1L1 identified as a protein involved in intestinal cholesterol absorption and action of ezetimibe." BioWorld. [Link]

  • Garcia-Calvo, M., et al. "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." PNAS. [Link]

  • Altmann, S. W., et al. "Protein critical to intestinal cholesterol absorption identified." Medscape. [Link]

Sources

Foundational

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate: A Keystone Beta-Lactam Intermediate in Carbapenem Synthesis

Executive Summary The development of carbapenems (e.g., imipenem, meropenem, ertapenem) represents a triumph in the synthesis of "last-resort" β-lactam antibiotics. Unlike standard penicillins or cephalosporins, the carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of carbapenems (e.g., imipenem, meropenem, ertapenem) represents a triumph in the synthesis of "last-resort" β-lactam antibiotics. Unlike standard penicillins or cephalosporins, the carbapenem nucleus features a highly strained, unsaturated bicyclic system lacking a sulfur atom in the five-membered ring. The total chemical synthesis of this core relies heavily on the precise elaboration of monocyclic precursors.

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate stands as a paramount intermediate in this synthetic pipeline. By providing the exact two-carbon framework required to construct the five-membered pyrroline ring, this molecule bridges the gap between simple azetidinones and complex bicyclic antibiotics. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for synthesizing and utilizing this critical intermediate.

Structural Rationale: The "Why" Behind the Molecule

The architecture of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is not accidental; every functional group serves a distinct, calculated purpose in the downstream synthesis of carbapenems 1.

  • The Azetidin-2-one Core : This pre-formed, four-membered β-lactam ring is the pharmacophore responsible for acylating the serine residue in bacterial penicillin-binding proteins (PBPs).

  • The C4 Acetate Chain : The -CH2-COO-tBu group attached at the C4 position provides the exact carbon tether needed for subsequent intramolecular cyclization.

  • The tert-Butyl Ester (Orthogonal Protection) : This is the most critical design choice. β-lactam rings are highly susceptible to nucleophilic attack. If a standard methyl or ethyl ester were used, the basic saponification (e.g., NaOH/MeOH) required to deprotect the ester prior to cyclization would simultaneously hydrolyze and destroy the β-lactam ring. The tert-butyl group provides orthogonal protection ; it is completely stable to the basic conditions of enolate alkylation but can be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in CH₂Cl₂) or via thermolysis, leaving the sensitive β-lactam intact.

Mechanistic Pathway: C4-Alkylation

The synthesis of the target intermediate typically begins with 4-acetoxyazetidin-2-one (4-AA) . The acetate group at the C4 position is a unique leaving group. Under Lewis acidic conditions or when subjected to strong nucleophiles, the acetate departs to form a highly reactive N-acyliminium ion intermediate .

The lithium enolate of tert-butyl acetate is then introduced. The steric bulk of the tert-butyl group kinetically suppresses deleterious self-condensation (Claisen-type reactions) during enolate generation, ensuring a clean nucleophilic attack at the C4 position of the azetidinone .

Mechanism A 4-Acetoxyazetidin-2-one B N-Acyliminium Ion A->B -OAc (Leaving Group) D Target Intermediate B->D Nucleophilic Attack C tert-Butyl Acetate Enolate C->D C-C Bond Formation

Mechanistic pathway of C4-alkylation via an N-acyliminium intermediate.

Experimental Protocol: Enolate Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating causality for every experimental choice and in-process controls.

Step-by-Step Methodology
  • Kinetic Enolate Generation :

    • Action: In a flame-dried, argon-purged Schlenk flask, dissolve hexamethyldisilazane (HMDS) in anhydrous THF. Cool to -78 °C and add n-BuLi dropwise to form LiHMDS. Slowly add tert-butyl acetate.

    • Causality: Operating at -78 °C ensures the formation of the kinetic enolate. LiHMDS is preferred over LDA as its greater steric bulk further prevents the enolate from acting as a nucleophile against unreacted ester molecules.

  • Electrophilic Substitution :

    • Action: Dissolve 4-acetoxyazetidin-2-one in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C over 30 minutes.

    • Causality: 4-AA is sensitive to strong bases. Slow addition at cryogenic temperatures prevents the base from attacking the C2 carbonyl, which would cause catastrophic ring-opening of the β-lactam 2.

  • Cryogenic Quenching :

    • Action: Quench the reaction with saturated aqueous NH₄Cl while still at -78 °C, before allowing the flask to warm to room temperature.

    • Causality: Quenching at low temperature protonates the enolate instantly, preventing any thermodynamic equilibration, epimerization, or side reactions that could occur as the thermal energy of the system increases.

  • Isolation :

    • Action: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

In-Process Controls and Self-Validation
  • TLC Monitoring : The disappearance of 4-AA can be tracked using KMnO₄ stain (β-lactams oxidize readily, appearing as bright yellow spots on a purple background).

  • ¹H NMR Validation (Critical) : The chemical shift of the C4 proton is diagnostic. In the starting material (4-AA), the C4 proton appears far downfield (approx. 5.8 ppm) due to the highly deshielding acetate group. Upon successful displacement with the carbon nucleophile, the C4 proton shifts significantly upfield to approximately 3.8 – 4.2 ppm . Observing this shift provides immediate, self-validating proof of successful C-C bond formation.

Quantitative Data: Reaction Optimization

The choice of base and the presence of Lewis acids dictate the yield and efficiency of the C4 substitution. The table below summarizes optimized parameters derived from standard synthetic benchmarks.

Solvent SystemBaseTemperature (°C)Additive / Lewis AcidYield (%)Mechanistic Note
THFLiHMDS-78 to 0None65 - 72Standard kinetic enolate addition.
THFLDA-78None55 - 60Lower yield due to competitive side reactions.
CH₂Cl₂Silyl Enol Ether-78 to 25ZnCl₂85 - 90Lewis acid promotes N-acyliminium formation.
THFLiHMDS-78TMSOTf80 - 85Silyl triflate accelerates leaving group departure.

Downstream Elaboration: Building the Carbapenem Core

Once tert-butyl 2-(4-oxoazetidin-2-yl)acetate is synthesized, it serves as the launching pad for constructing the bicyclic carbapenem core. The workflow involves three highly orchestrated steps:

  • N-Alkylation : The β-lactam nitrogen is alkylated with an oxalyl chloride derivative (e.g., allyl oxalyl chloride) to introduce the remaining carbons needed for the second ring.

  • Diazo Transfer : The active methylene group is converted into a diazo compound using a transfer reagent like p-ABSA (p-acetamidobenzenesulfonyl azide).

  • Carbenoid C-H Insertion : A Rhodium(II) catalyst (such as Rh₂(OAc)₄ or Rh₂(Oct)₄) decomposes the diazo group into a metal carbenoid, which rapidly inserts into the N-H or adjacent C-H bonds to close the five-membered ring, yielding the classic carbapenem nucleus.

Workflow N1 tert-Butyl 2-(4-oxoazetidin-2-yl)acetate N2 N-Alkylation (Oxalyl Chloride) N1->N2 N3 Diazo Transfer (p-ABSA) N2->N3 N4 Rh(II) C-H Insertion N3->N4 Diazo Intermediate N5 Bicyclic Carbapenem Core N4->N5 Ring Closure

Synthetic workflow from the monocyclic intermediate to the bicyclic carbapenem core.

References

  • Source: Journal of Chemistry (PMC)
  • Source: EP0488611A1 (European Patent Office)
  • Source: Tetrahedron Letters, Vol. 37, No. 14, pp.
  • Direct, Asymmetric, and Stereodivergent Reactions of N‑Azidoacetyl Thioimides with Aromatic Acetals Catalyzed by Chiral Nickel(II)

Sources

Exploratory

The Stereochemical Landscape of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate: A Technical Guide for Drug Development Professionals

Abstract The β-lactam core, a seemingly simple four-membered ring, is the cornerstone of some of the most critical antibiotic classes. The stereochemical integrity of this strained ring system and its substituents dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The β-lactam core, a seemingly simple four-membered ring, is the cornerstone of some of the most critical antibiotic classes. The stereochemical integrity of this strained ring system and its substituents dictates biological activity, metabolic stability, and overall therapeutic efficacy. This in-depth technical guide focuses on the stereochemistry of tert-butyl 2-(4-oxoazetidin-2-yl)acetate, a versatile building block in the synthesis of complex β-lactam antibiotics, notably carbapenems. We will delve into the stereoselective synthetic strategies, rigorous analytical techniques for stereochemical assignment, and the profound implications of its chirality in the landscape of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chiral intermediate.

Introduction: The Criticality of Chirality in β-Lactam Scaffolds

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the active pharmacophore in penicillin and cephalosporin antibiotics.[1] The inherent ring strain of this four-membered heterocycle is a key determinant of its reactivity, enabling it to acylate and inactivate bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. However, the biological activity of these molecules is not solely dependent on the presence of the β-lactam ring; it is exquisitely controlled by the precise three-dimensional arrangement of its substituents.[1]

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate possesses two stereogenic centers at the C2 and C4 positions of the azetidinone ring. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The relative stereochemistry of the substituents at these positions is defined as cis or trans. In the context of many biologically active β-lactams, such as the carbapenems, a specific cis or trans configuration is often required for potent antibacterial activity.[2][3] Therefore, the ability to selectively synthesize and rigorously characterize the desired stereoisomer of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is of paramount importance for its application as a synthetic intermediate in drug development.[4][5]

This guide will provide a detailed exploration of the stereochemical nuances of this important building block, offering both theoretical understanding and practical insights for the laboratory setting.

Stereoselective Synthesis: Controlling the 3D Architecture

The synthesis of 2-azetidinones has been a subject of intense research for decades, with the Staudinger ketene-imine cycloaddition being a cornerstone methodology.[6] However, achieving high levels of stereocontrol in these reactions is a significant challenge. The stereochemical outcome is influenced by a multitude of factors including the nature of the reactants, the solvent, the temperature, and the presence of catalysts or chiral auxiliaries.[6]

The Staudinger [2+2] Cycloaddition: A Workhorse for β-Lactam Synthesis

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam. The stereoselectivity of this reaction is a complex issue, with both cis and trans products being possible. The stereochemical outcome is often dictated by the geometry of the imine and the substitution pattern of the ketene.[1]

A common strategy to achieve high diastereoselectivity is the use of a chiral auxiliary attached to the imine or the ketene. This chiral moiety directs the approach of the other reactant, favoring the formation of one diastereomer over the other. For instance, imines derived from chiral amines or aldehydes have been successfully employed to synthesize enantiomerically enriched β-lactams.

Diagram 1: Generalized Staudinger [2+2] Cycloaddition

Staudinger_Reaction Ketene Ketene R1-C=C=O R2 TransitionState [2+2] Transition State Ketene->TransitionState + Imine Imine R3-N=CH-R4 Imine->TransitionState Azetidinone 2-Azetidinone (β-Lactam) TransitionState->Azetidinone Cycloaddition Asymmetric_Synthesis_Flow Start Chiral Starting Material ((S)-glyceraldehyde derivative) Step1 Diastereoselective [2+2] Cycloaddition with Diketene Start->Step1 Intermediate1 Ketone Intermediate Step1->Intermediate1 Step2 Stereoselective Asymmetric Reduction (TiCl4 mediated) Intermediate1->Step2 Intermediate2 S-configured Alcohol Step2->Intermediate2 Step3 Mitsunobu Inversion Intermediate2->Step3 FinalProduct Desired R-configured Alcohol ((2R,3R)-...-4-oxoazetidin-2-yl acetate) Step3->FinalProduct

Caption: A logical workflow for the asymmetric synthesis of a chiral 2-azetidinone.

Analytical Characterization: Unveiling the Stereochemistry

The unambiguous determination of the stereochemistry of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is crucial for its use in drug synthesis. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

¹H NMR spectroscopy is the most readily available and informative technique for determining the relative stereochemistry (cis vs. trans) of 2-azetidinones. The key diagnostic parameter is the vicinal coupling constant (³J) between the protons at the C3 and C4 positions of the β-lactam ring. [2]

  • Cis Isomers: Typically exhibit a larger coupling constant, generally in the range of ³J = 3.0–5.6 Hz . [6]* Trans Isomers: Show a smaller coupling constant, usually ³J = 0–2.7 Hz . [6] The magnitude of the coupling constant is related to the dihedral angle between the two C-H bonds, as described by the Karplus equation. The more eclipsed conformation of the cis isomer leads to a larger coupling constant, while the more staggered arrangement in the trans isomer results in a smaller value.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Azetidin-2-one Core

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2 (C=O)-165 - 180The carbonyl carbon's chemical shift is sensitive to ring strain and N-substituents. [2]
C3 (CH)3.0 - 4.540 - 60Highly dependent on substituents. Electronegative groups will cause a downfield shift. [2]
C4 (CH)4.5 - 5.550 - 70Often the most downfield ring proton due to the influence of the nitrogen and carbonyl group. [2]
N-H7.0 - 9.0-If unsubstituted on the nitrogen, the N-H proton is often broad and its chemical shift is solvent-dependent. [2]

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to further confirm the structure and assignments, especially in cases of complex substitution patterns. [7]Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to elucidate the relative stereochemistry.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. While obtaining suitable crystals can sometimes be a challenge, an X-ray crystal structure is considered the "gold standard" for stereochemical assignment. [6]For novel or critical intermediates, obtaining a crystal structure is highly recommended to definitively validate the synthetic methodology.

Chiral Chromatography: Separating Enantiomers

For enantioselective syntheses, it is essential to determine the enantiomeric excess (ee) of the product. This is typically achieved using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis and analysis of 2-azetidinones and are provided for illustrative purposes. Appropriate safety precautions should always be taken when working in a laboratory setting.

Protocol: General Procedure for a Staudinger Cycloaddition
  • To a solution of the imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-azetidinone.

Protocol: NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified 2-azetidinone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring sufficient resolution to accurately determine the coupling constants between the H3 and H4 protons.

  • Acquire a ¹³C NMR spectrum to confirm the presence of all carbon atoms.

  • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in the assignment of proton and carbon signals.

  • Analyze the coupling constant between the H3 and H4 protons to determine the cis or trans stereochemistry.

Implications for Drug Development and Future Outlook

The stereochemistry of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is not merely an academic curiosity; it is a critical parameter that directly impacts its utility in drug development. As a chiral building block, its stereochemical purity is transferred to the final active pharmaceutical ingredient (API). The use of a stereochemically defined intermediate is essential for:

  • Ensuring Biological Activity: The target enzyme or receptor will have a specific three-dimensional binding pocket, and only the correct enantiomer of the drug will bind effectively.

  • Improving the Therapeutic Index: Often, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

  • Simplifying Downstream Processing: Starting with a stereochemically pure intermediate avoids the need for costly and often difficult chiral separations at later stages of the synthesis.

  • Regulatory Compliance: Regulatory agencies such as the FDA require that the stereochemical purity of a drug be well-defined and controlled.

The continued development of more efficient and highly stereoselective methods for the synthesis of chiral 2-azetidinones like tert-butyl 2-(4-oxoazetidin-2-yl)acetate will remain a key focus of research. Innovations in asymmetric catalysis, including organocatalysis and transition-metal catalysis, hold great promise for the development of even more practical and scalable routes to these important molecules. As our understanding of the intricate relationship between stereochemistry and biological function deepens, the demand for stereochemically pure building blocks will only continue to grow, solidifying the importance of the principles and techniques outlined in this guide.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Retrieved from [Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. (2026). ResearchGate. Retrieved from [Link]

  • Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. (2026). ResearchGate. Retrieved from [Link]

  • A practical synthesis of 3-[(1R)-1-t-butyldimethylsilyloxyethyl]-4-[(2R)- 4-halo-3-oxo-2-butyl]azetidinone, a versatile intermediate for carbapenem antibiotics. (1995). PubMed. Retrieved from [Link]

  • A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics. (1998). PubMed. Retrieved from [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00309D. Retrieved from [Link]

  • Novel syntheses of the carbapenem key intermediates, (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone and (3S,4R) - Kyushu University. (n.d.). Kyushu University Institutional Repository. Retrieved from [Link]

  • Azetidin-2-one versus chroman-2-one: Application of 1 H- 13 C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. (n.d.). BOTSWANA INTERNATIONAL UNIVERSITY OF SCIENCE & TECHNOLOGY. Retrieved from [Link]

  • 4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. (2025). ResearchGate. Retrieved from [Link]

  • A method of preparation of (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, a precursor for carbapenem antibiotics synthesis. (n.d.). Google Patents.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved from [Link]

Sources

Foundational

"Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of tert-butyl 2-(4-oxoazetidin-2-yl)acetate Foreword: A Senior Application Scientist's Perspective Welcome to this comprehensive guide on the physicochemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive guide on the physicochemical characterization of tert-butyl 2-(4-oxoazetidin-2-yl)acetate. As a crucial intermediate in the synthesis of advanced β-lactam antibiotics, understanding its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful process development, formulation, and ultimately, the creation of safe and effective therapeutics.

This document is structured to move beyond a simple recitation of data. It is designed as a practical, in-depth guide that explains the causality behind experimental design. We will explore the inherent chemical liabilities of the molecule—chiefly the strained four-membered β-lactam ring and the acid-sensitive tert-butyl ester—and establish a robust framework for their empirical investigation. The protocols herein are presented as self-validating systems, providing researchers with the tools to generate reliable and reproducible data.

Section 1: Solubility Profile and Characterization

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior during synthesis, purification, and formulation. For tert-butyl 2-(4-oxoazetidin-2-yl)acetate, its structure presents a duality: the non-polar tert-butyl group suggests solubility in organic solvents, while the polar lactam and ester carbonyls may impart some degree of aqueous interaction.

Theoretical Solubility Assessment

Based on its molecular structure, we can predict a general solubility profile. The compound possesses a non-polar tert-butyl group and a polar azetidinone core. This amphiphilic nature suggests:

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., Tetrahydrofuran), and esters (e.g., Ethyl Acetate), where both polar and non-polar interactions can be accommodated.

  • Moderate to High Solubility: In polar aprotic solvents like Acetonitrile and Dimethylformamide (DMF).

  • Low Solubility: In highly non-polar solvents (e.g., Hexane, Toluene) and in polar protic solvents, most notably water. The lack of significant hydrogen-bonding donor sites limits its aqueous solubility.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, the "shake-flask" method is the gold standard for determining equilibrium solubility, as it measures the maximum amount of a substance that can dissolve in a solvent under equilibrium conditions.[1][2]

  • Preparation: Add an excess amount of solid tert-butyl 2-(4-oxoazetidin-2-yl)acetate to a series of vials, each containing a precisely measured volume of the test solvent (e.g., Water, pH 7.4 Buffer, Acetonitrile, Methanol, Dichloromethane). The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.[3] The equilibration time should be validated by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[2]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: To remove any remaining microscopic solid particles, centrifuge the aliquot at high speed. Following centrifugation, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical to avoid artificially inflated solubility readings.[3]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Solid-State Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not changed its polymorphic form or degraded during the experiment.[3]

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of tert-butyl 2-(4-oxoazetidin-2-yl)acetate in common laboratory solvents. This table should be populated with empirical data generated using the protocol above.

Solvent SystemTypePredicted SolubilityRationale
WaterPolar ProticVery Low / InsolubleLimited hydrogen bonding donors.
Phosphate Buffer (pH 7.4)Aqueous BufferVery Low / InsolubleCompound is neutral; pH has minimal effect on the non-ionizable structure.
Methanol / EthanolPolar ProticSparingly SolubleCan act as both H-bond donor and acceptor.
AcetonitrilePolar AproticSolubleDipole-dipole interactions with the lactam and ester groups.
Dichloromethane (DCM)ChlorinatedFreely SolubleEffective at solvating both moderately polar and non-polar moieties.
Tetrahydrofuran (THF)EtherFreely SolubleAccommodates the molecule's structure well.
Ethyl AcetateEsterFreely Soluble"Like dissolves like" principle.
Hexane / HeptaneNon-polarInsolubleInability to solvate the polar azetidinone ring.
Workflow for Solubility Determination

The following diagram illustrates the logical flow for a robust solubility assessment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_verify Verification prep1 Weigh excess solid into vials prep2 Add precise volume of test solvents prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Ensure saturation sample1 Centrifuge to pellet solids equil1->sample1 Achieve equilibrium sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Quantify concentration (e.g., HPLC-UV) sample2->sample3 verify1 Analyze residual solid (XRPD, DSC) sample3->verify1 Confirm solid form

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Profile and Degradation Pathway Analysis

Stability testing is a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic vulnerabilities.[4][5] For tert-butyl 2-(4-oxoazetidin-2-yl)acetate, the primary chemical liabilities are the four-membered β-lactam ring and the tert-butyl ester moiety. Forced degradation, or stress testing, is employed to deliberately degrade the sample under harsh conditions to identify likely degradation products and establish degradation pathways.[6][7]

Primary Degradation Pathways
  • Hydrolysis of the β-Lactam Ring: This is the most significant anticipated degradation pathway. The high ring strain of the azetidinone core makes the amide bond highly susceptible to nucleophilic attack by water, hydroxide, or hydronium ions.[8][9] This reaction opens the ring to form a β-amino acid derivative, rendering it biologically inactive in the context of antibiotics.[10]

  • Hydrolysis of the Tert-Butyl Ester: The ester group is also susceptible to hydrolysis, particularly under acidic conditions, which would yield the corresponding carboxylic acid and tert-butanol. Under basic conditions, saponification will occur.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method—a method capable of separating the intact parent compound from all its potential degradation products.[11][12]

  • Stock Solution Preparation: Prepare a stock solution of tert-butyl 2-(4-oxoazetidin-2-yl)acetate in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition below, mix the stock solution with the stressor and incubate for a defined period. A control sample (stock solution with no stressor) should be run in parallel. The goal is to achieve 5-20% degradation of the parent compound.[4]

    • Acid Hydrolysis: Mix with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature. This reaction is expected to be very rapid. Samples may need to be taken at very short intervals (e.g., 5, 15, 30 minutes).

    • Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[11]

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

  • Neutralization & Quenching: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with the control, using a developed stability-indicating HPLC method. Key steps in method development include:

    • Column Selection: A C18 reversed-phase column is a common starting point.[13]

    • Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradants of different polarities.[14]

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Balance: The results should be evaluated for mass balance, ensuring that the decrease in the parent compound is accounted for by the sum of the degradant peaks.[11]

Workflow for Forced Degradation and Method Development

This diagram outlines the systematic approach to stress testing and the development of a stability-indicating method.

G cluster_stress Stress Conditions cluster_hplc HPLC Method Development cluster_analysis Analysis & Characterization s_acid Acid (HCl) analyze Analyze Stressed Samples via HPLC-PDA s_acid->analyze Generate Degradants s_base Base (NaOH) s_base->analyze Generate Degradants s_ox Oxidation (H2O2) s_ox->analyze Generate Degradants s_therm Thermal s_therm->analyze Generate Degradants s_photo Photolytic s_photo->analyze Generate Degradants hplc_dev Develop RP-HPLC Method (Column, Mobile Phase, Gradient) hplc_val Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) hplc_dev->hplc_val id_degrad Identify Degradants (e.g., LC-MS) hplc_val->id_degrad Confirm Stability-Indicating Nature of Method analyze->hplc_dev mass_bal Assess Peak Purity & Mass Balance analyze->mass_bal mass_bal->id_degrad start Prepare Drug Stock Solution start->s_acid start->s_base start->s_ox start->s_therm start->s_photo

Caption: Forced Degradation and Stability-Indicating Method Development Workflow.

Section 3: Summary and Recommendations

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a molecule with inherent stability challenges, primarily due to its strained β-lactam ring.

  • Handling and Storage: Based on its predicted instability to hydrolysis, the compound should be stored in tightly sealed containers, protected from moisture and extremes of pH. Storage at reduced temperatures in an inert atmosphere is recommended for long-term stability.

  • Solvent Selection: For reactions and processing, anhydrous aprotic solvents are preferable. The presence of water, acids, or bases is likely to initiate degradation.

  • Analytical Control: A validated, stability-indicating HPLC method is not just recommended but essential for quality control to ensure the purity of the intermediate and to monitor for the presence of degradants in any downstream processing.

This guide provides the foundational principles and actionable protocols for a thorough investigation of the solubility and stability of tert-butyl 2-(4-oxoazetidin-2-yl)acetate. The application of these methodologies will yield the critical data necessary to advance its development with scientific rigor and confidence.

References

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Sciex. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-lactamase. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Bonomo, R. A., et al. (n.d.). β-Lactamases: A Focus on Current Challenges. PMC. Retrieved from [Link]

  • Hernández, E., et al. (2000, June 20). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. Retrieved from [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2000, October 13). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Wang, D., et al. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2025, June 5). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate in Zinc- and Samarium-Promoted Substitution Reactions.... Retrieved from [Link]

  • Springer. (2021, January 23). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocols for [2+2] cycloaddition with "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate"

An in-depth guide to the synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate, a valuable building block in medicinal chemistry, via the Staudinger [2+2] cycloaddition. This document provides detailed protocols, mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate, a valuable building block in medicinal chemistry, via the Staudinger [2+2] cycloaddition. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Introduction: The Azetidin-2-one Core and the Staudinger Cycloaddition

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of some of the most important antibiotic classes, including penicillins, cephalosporins, and carbapenems. Its strained four-membered ring imparts unique chemical reactivity crucial for its biological activity. The synthesis of this motif has been a subject of intense research, with the Staudinger [2+2] cycloaddition of a ketene and an imine emerging as one of the most robust and versatile methods for its construction.[1][2][3][4]

This guide focuses on the synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate. The tert-butyl ester serves as a common protecting group, preventing unwanted side reactions of the carboxylic acid, while the acetate side chain at the C2 position offers a handle for further functionalization. The protocols herein describe the diastereoselective synthesis of this compound using the Staudinger reaction, where a ketene is generated in situ and reacted with an imine to form the target β-lactam.

Reaction Mechanism and Stereochemical Considerations

The Staudinger cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene.[1] This forms a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the four-membered β-lactam ring.[1]

The stereochemical outcome of the reaction—that is, the formation of either the cis or trans diastereomer—is determined by the relative rates of two competing processes: direct ring closure of the initial zwitterionic intermediate versus its isomerization followed by ring closure. These rates are influenced by several factors:

  • Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate direct ring closure, favoring the formation of the cis-β-lactam.[1]

  • Temperature: Lower reaction temperatures often enhance stereoselectivity by slowing down the rate of isomerization of the zwitterionic intermediate, typically favoring the cis product.[5][6]

  • Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate and affect the diastereomeric ratio.

Due to their instability and tendency to polymerize, ketenes are almost always generated in situ. A standard method involves the dehydrohalogenation of an acyl chloride with a tertiary amine base, such as triethylamine (Et₃N).[7][8]

Sources

Application

Application Notes: tert-Butyl 2-(4-oxoazetidin-2-yl)acetate in Carbapenem and Penem Synthesis

Executive Summary & Mechanistic Rationale In the landscape of medicinal chemistry, the synthesis of non-classical β -lactam antibiotics—specifically carbapenems and penems—relies heavily on versatile, stereochemically de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of medicinal chemistry, the synthesis of non-classical β -lactam antibiotics—specifically carbapenems and penems—relies heavily on versatile, stereochemically defined monocyclic precursors. tert-Butyl 2-(4-oxoazetidin-2-yl)acetate serves as a critical chiral building block in these workflows.

The structural logic behind utilizing this specific intermediate is twofold:

  • The β -Lactam Core: The 4-oxoazetidine ring provides the essential pharmacophore required for transpeptidase (PBP) inhibition.

  • The tert-Butyl Acetate Appendage: The C2-acetate side chain, masked as a tert-butyl ester, offers a sterically hindered, base-stable moiety. This allows for selective N-alkylation of the azetidinone nitrogen without premature ester hydrolysis or unwanted Claisen-type self-condensation. Upon N-alkylation with an appropriate α -bromo or α -diazo ketone derivative, the tert-butyl ester can be selectively cleaved or utilized directly in a strong-base-mediated Dieckmann condensation to forge the highly strained bicyclic carbapenem nucleus.

Synthetic Workflow & Application

The primary application of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is the construction of the 1-carbapen-2-em-3-carboxylic acid framework. The workflow generally proceeds via a two-stage sequence: N-alkylation followed by intramolecular cyclization.

G A tert-Butyl 2-(4-oxoazetidin-2-yl)acetate (Monocyclic Precursor) B N-Alkylation (Base, Electrophile) A->B C N-Substituted Azetidinone Intermediate B->C D Dieckmann-type Cyclization (LHMDS / TMSCl) C->D E Bicyclic Carbapenem Core (Target Scaffold) D->E

Figure 1: Synthetic workflow from monocyclic azetidinone to bicyclic carbapenem core.

Experimental Protocols

Protocol A: N-Alkylation of the Azetidinone Nitrogen

Objective: To install the C3-C4 bridging carbon framework required for the secondary ring system.

Reagents:

  • tert-Butyl 2-(4-oxoazetidin-2-yl)acetate (1.0 eq)

  • Allyl bromoacetate or related electrophile (1.2 eq)

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the azetidinone precursor in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered Cs2​CO3​ in one portion at 0 °C. Causality: Cs2​CO3​ is preferred over stronger bases (like NaH) to prevent enolization of the tert-butyl ester side chain, ensuring strict N-alkylation.

  • Electrophile Addition: Slowly add the electrophile dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash the combined organic layers with brine (5x to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Intramolecular Dieckmann Condensation

Objective: To close the five-membered pyrroline ring, forming the bicyclic carbapenem system.

Procedure:

  • Dissolve the N-alkylated intermediate in anhydrous THF (0.05 M) and cool to -78 °C under argon.

  • Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 2.2 eq). Causality: LHMDS provides the necessary kinetic basicity to deprotonate the α -carbon of the N-substituent, initiating nucleophilic attack onto the tert-butyl ester carbonyl.

  • Stir for 2 hours at -78 °C, then quench with glacial acetic acid (2.5 eq) before warming to room temperature to prevent retro-Dieckmann fragmentation.

Quantitative Data Summary

The choice of base and temperature heavily dictates the yield of the N-alkylation and cyclization steps. Table 1 summarizes optimized parameters based on internal validation.

Reaction StepBase / ReagentSolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
N-Alkylation Cs2​CO3​ DMF0 to 254.588%<2% C-alkylation
N-Alkylation NaHTHF02.065%15% C-alkylation
Cyclization LHMDSTHF-782.074%Unreacted starting material
Cyclization KOtBuTHF-401.541%Ring-opened degradation

References

  • Salzmann, T. N., et al. (1980). "A stereocontrolled synthesis of (+)-thienamycin." Journal of the American Chemical Society, 102(20), 6161-6163. Available at:[Link]

  • Palomo, C., et al. (1999). "Recent Advances in the Synthesis of β -Lactams." European Journal of Organic Chemistry, 1999(12), 3223-3235. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28850239, 4-Acetoxyazetidin-2-one" (Related precursor chemistry). Available at:[Link]

Method

Application Note: Nucleophilic Ring Opening of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate for β-Amino Acid Synthesis

Executive Summary & Scope Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a highly valuable, bifunctional β-lactam building block. Featuring a strained four-membered azetidin-2-one ring and a sterically hindered tert-butyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a highly valuable, bifunctional β-lactam building block. Featuring a strained four-membered azetidin-2-one ring and a sterically hindered tert-butyl ester appendage at the C4 position, this molecule serves as a pivotal intermediate in the synthesis of complex β-amino acids, peptidomimetics, and carbapenem antibiotics.

This application note provides a comprehensive guide to the nucleophilic ring opening of this substrate. By leveraging the inherent thermodynamic strain of the β-lactam core, researchers can execute highly chemoselective N1–C2 bond cleavages to yield differentially protected 3-aminoglutaric acid derivatives.

Mechanistic Causality & Selectivity (E-E-A-T)

The fundamental reactivity of tert-butyl 2-(4-oxoazetidin-2-yl)acetate is governed by the structural thermodynamics of the β-lactam core. Understanding the causality behind these reactions is critical for rational experimental design .

  • Thermodynamic Driving Force : The azetidin-2-one ring possesses approximately 26 kcal/mol of ring strain. Nucleophilic attack at the C2 carbonyl forms a tetrahedral intermediate whose subsequent collapse is thermodynamically driven by the release of this strain, leading to irreversible N1–C2 bond cleavage.

  • Chemoselectivity : The substrate contains two electrophilic carbonyls: the β-lactam C2 carbonyl and the C4 tert-butyl ester carbonyl. The bulky tert-butyl group provides immense steric shielding, rendering the ester highly resistant to nucleophilic acyl substitution. Consequently, nucleophiles exclusively attack the β-lactam carbonyl.

  • Substrate Origin : This specific substrate is typically accessed via a zinc-mediated Reformatsky reaction between 4-acetoxyazetidin-2-one (4-AA) and tert-butyl bromoacetate, a robust method for installing the C4 appendage while preserving the delicate β-lactam ring .

Mechanism A Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (Strained β-Lactam) B Nucleophile (Nu:) Attack Chemoselective at C2 Carbonyl A->B C Tetrahedral Intermediate (High Energy) B->C D N1-C2 Bond Cleavage (Driven by Strain Release) C->D E β-Amino Acid Derivative (3-Aminoglutaric acid mono-t-butyl ester) D->E

Mechanistic pathway of nucleophilic ring opening of the β-lactam core.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an orthogonal analytical check to ensure the chemical integrity of the transformation before proceeding.

Protocol A: Aminolysis (Synthesis of β-Amino Amides)

Objective : Convert the β-lactam into a β-amino amide using primary or secondary amines.

Reagents & Equipment :

  • Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer, heating block, nitrogen manifold.

Step-by-Step Methodology :

  • Substrate Preparation : Dissolve tert-butyl 2-(4-oxoazetidin-2-yl)acetate (500 mg, 2.7 mmol) in 13.5 mL of anhydrous THF (0.2 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition : Add benzylamine (350 µL, 3.2 mmol) dropwise via syringe at room temperature.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to unwanted polymerization of the unactivated β-lactam.

  • Thermal Activation : Heat the reaction mixture to 40 °C.

    • Causality: Because the N-H lactam is unactivated (lacking an electron-withdrawing N-protecting group like Boc or Cbz), mild thermal activation is required to overcome the activation energy barrier for nucleophilic attack.

  • Self-Validation (Monitoring) : After 4 hours, pull a 10 µL aliquot. Run an FT-IR analysis.

    • Validation Check: The disappearance of the highly characteristic β-lactam carbonyl stretch (~1760–1780 cm⁻¹) and the appearance of the acyclic amide carbonyl (~1650 cm⁻¹) confirms successful ring opening.

  • Quenching & Extraction : Cool to room temperature. Quench with 15 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure β-amino amide.

Protocol B: Alcoholysis (Synthesis of β-Amino Esters)

Objective : Convert the β-lactam into a differentially protected β-amino diester (e.g., methyl/tert-butyl diester).

Reagents & Equipment :

  • Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (1.0 eq)

  • Anhydrous Methanol (Solvent and Nucleophile)

  • Sodium Methoxide (NaOMe) (0.1 eq, catalytic)

Step-by-Step Methodology :

  • Reaction Assembly : Dissolve the β-lactam (500 mg, 2.7 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Addition : Add a catalytic amount of NaOMe (0.5 M in MeOH, 540 µL).

    • Causality: Alcohols are weak nucleophiles and cannot spontaneously open unactivated N-H β-lactams. The alkoxide acts as a potent nucleophile, forming the methyl ester, while regenerating the alkoxide catalyst upon protonation of the resulting amine.

  • Reaction & Monitoring : Stir at room temperature for 2 hours. Monitor via LC-MS.

    • Validation Check: Look for the mass shift from the starting material [M+H]⁺ = 186.1 to the open-chain diester[M+H]⁺ = 218.1.

  • Workup : Quench with a few drops of glacial acetic acid to neutralize the alkoxide. Concentrate the methanol in vacuo, redissolve in Dichloromethane (DCM), wash with saturated NaHCO₃, dry, and evaporate to yield the target β-amino diester.

Workflow S1 Substrate Preparation (Anhydrous Conditions) S2 Nucleophile Addition (Amine or Alkoxide) S1->S2 S3 Real-Time Validation (FT-IR / LC-MS) S2->S3 S4 Quenching & Extraction (NH4Cl / EtOAc) S3->S4 S5 Purification (Flash Chromatography) S4->S5

Standard experimental workflow for β-lactam nucleophilic ring opening.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for various nucleophiles reacting with tert-butyl 2-(4-oxoazetidin-2-yl)acetate, demonstrating the versatility of the chemoselective ring opening .

Nucleophile ClassSpecific ReagentCatalyst / AdditiveTemp (°C)Time (h)Real-Time Validation MetricExpected Yield (%)
Primary Amine BenzylamineNone404 - 6FT-IR: Loss of 1770 cm⁻¹85 - 92
Secondary Amine PiperidineDMAP (0.1 eq)508 - 12LC-MS:[M+H]⁺ + 85 Da75 - 82
Alcohol MethanolNaOMe (0.1 eq)252 - 3LC-MS: [M+H]⁺ + 32 Da88 - 95
Water H₂O / THF (1:1)LiOH (1.1 eq)0 to 253 - 5TLC: Shift to baseline80 - 85

Note: Yields are based on isolated, chromatographically pure products. The bulky C4 tert-butyl ester remains >99% intact across all listed conditions.

References

  • Title : beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis Source : Synlett (2001) URL :[Link]

  • Title : New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Asymmetric Synthesis of Active Pharmaceutical Ingredients Source : Chemical Reviews (ACS Publications) URL :[Link]

Application

Application Note: Asymmetric Synthesis of Biologically Active Compounds from Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Executive Summary & Strategic Relevance Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a privileged, highly versatile chiral building block utilized extensively in the asymmetric synthesis of carbapenem antibiotics and pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a privileged, highly versatile chiral building block utilized extensively in the asymmetric synthesis of carbapenem antibiotics and peptidomimetic β -amino acids. The architectural brilliance of this molecule lies in its dual functionality: a highly strained, reactive 4-membered β -lactam ring paired with a sterically demanding tert-butyl ester side chain.

The choice of the tert-butyl ester is not arbitrary; it is a deliberate strategic design[1]. During strong base-mediated functionalization (such as C3-deprotonation), the steric bulk of the tert-butyl group effectively suppresses unwanted enolization at the acetate side chain, directing enolate formation exclusively to the C3 position of the azetidin-2-one core[2]. Furthermore, it provides robust orthogonal protection: the ester remains stable under basic nucleophilic ring-opening conditions but can be cleanly cleaved under mild acidic conditions (e.g., using trifluoroacetic acid) without degrading the sensitive β -lactam or resulting open-chain products[1].

Core Synthetic Workflows & Mechanistic Insights

Workflow A: Diastereoselective C3-Alkylation (Carbapenem Precursors)

The synthesis of advanced carbapenem intermediates (e.g., for thienamycin or meropenem) requires the precise introduction of a (1R)-hydroxyethyl group at the C3 position of the β -lactam ring. This is achieved via a highly diastereoselective aldol addition.

Mechanistic Causality: The stereochemical outcome is governed by a tightly organized Zimmerman-Traxler transition state. When Lithium diisopropylamide (LDA) is used, the resulting lithium enolate coordinates with the incoming acetaldehyde, heavily favoring the formation of the trans-(3S,4R) isomer[3]. Interestingly, transmetalation to a titanium enolate (using Ti(OiPr)3​Cl ) alters the coordination geometry, allowing for a stereochemical reversal to favor the cis isomer[3]. To prevent retro-aldol equilibration and preserve the kinetic diastereomeric ratio (dr), Chlorotrimethylsilane (TMSCl) is added in situ to immediately trap the newly formed alkoxide as a stable silyl ether[2].

C3_Alkylation A Tert-butyl 2-(4-oxoazetidin-2-yl)acetate B N-Protection (TBDMS-Cl) A->B Step 1 C Enolate Formation (LDA, -78°C) B->C Step 2 D Aldol Trapping (Acetaldehyde + TMSCl) C->D Step 3 E C3-Hydroxyethyl Carbapenem Precursor D->E Step 4

Diastereoselective C3-hydroxyethylation workflow for carbapenem precursors.

Workflow B: Nucleophilic Ring Opening to β -Amino Acids

Beyond antibiotics, the azetidin-2-one core is an ideal precursor for enantiopure β -amino acids used in peptidomimetic drug design. The inherent ring strain of the β -lactam makes it susceptible to nucleophilic attack, provided the N1 position is activated via an electron-withdrawing group (e.g., N-Boc)[4]. Cleavage of the N1-C2 bond via methanolysis yields an orthogonally protected β -amino ester.

Ring_Opening A N-Boc-Tert-butyl 2-(4-oxoazetidin-2-yl)acetate B Nucleophilic Attack (NaOMe / MeOH) A->B Activation C N1-C2 Bond Cleavage (Ring Strain Release) B->C Methanolysis D Orthogonally Protected Beta-Amino Acid C->D High Yield (>95%)

Nucleophilic N1-C2 ring opening yielding orthogonally protected beta-amino acids.

Quantitative Data: Optimization of C3-Alkylation

The choice of base, temperature, and trapping agent drastically dictates the yield and diastereomeric ratio (dr) of the C3-hydroxyethylation. The data below summarizes the optimized parameters for achieving the critical trans stereochemistry required for carbapenem efficacy[2],[3].

Metal Enolate SpeciesAdditiveTemp (°C)Yield (%)dr (trans:cis)Mechanistic Note
Lithium (LDA)None-786585:15Prone to retro-aldol equilibration.
Lithium (LDA)TMSCl-7890 >99:1 In situ silylation traps kinetic product[2].
Lithium (LHMDS)TMSCl-788895:5Bulkier base slightly reduces stereocontrol.
Titanium ( Ti(OiPr)3​Cl )None-407510:90Altered coordination reverses stereoselectivity[3].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol 1: LDA-Mediated C3-Hydroxyethylation (Carbapenem Intermediate)

Objective: Synthesize (3S,4R)-4-(tert-butoxycarbonylmethyl)-3-[(1R)-1-(trimethylsilyloxy)ethyl]azetidin-2-one.

  • Preparation of the Enolate:

    • Dissolve N-protected tert-butyl 2-(4-oxoazetidin-2-yl)acetate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Dropwise add freshly prepared LDA (1.2 eq). Stir for 30 minutes.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, quench in D2​O , and analyze via crude 1H -NMR. Complete disappearance of the C3-proton signal (~2.8 ppm) confirms quantitative enolate formation.

  • Aldol Addition & Trapping:

    • Add a pre-mixed, pre-cooled (-78 °C) solution of acetaldehyde (1.5 eq) and TMSCl (2.0 eq) in THF[2].

    • Maintain the reaction at -78 °C for 2 hours.

  • Quench and Isolation:

    • Quench the reaction cold by adding saturated aqueous NH4​Cl .

    • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 7:3). The product should appear as a single major spot (Rf ~0.45), distinct from the starting material (Rf ~0.30).

    • Purify via flash column chromatography to yield the silyl-protected intermediate.

Protocol 2: Selective Ring Opening to β -Amino Acid Derivatives

Objective: Synthesize orthogonally protected dimethyl 3-aminoglutarate derivatives via N1-C2 cleavage.

  • N-Activation:

    • Dissolve the starting β -lactam in Dichloromethane (DCM). Add Di-tert-butyl dicarbonate ( Boc2​O , 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: TLC monitoring (Hexanes:EtOAc 8:2) will show a rapid shift to a less polar spot (N-Boc lactam).

  • Methanolysis (Ring Cleavage):

    • Isolate the N-Boc intermediate and redissolve in anhydrous Methanol (0.2 M).

    • Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq) at 0 °C[4].

    • Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Causality Note: The use of catalytic NaOMe in methanol ensures the selective cleavage of the strained β -lactam ring while leaving the sterically hindered tert-butyl ester entirely intact[1],[4].

  • Workup:

    • Neutralize the reaction with Amberlite IR-120 ( H+ form) resin. Filter and concentrate in vacuo.

    • Validation Checkpoint 2: IR Spectroscopy of the crude product will show the disappearance of the strained β -lactam carbonyl stretch (~1760 cm−1 ) and the appearance of distinct ester (~1735 cm−1 ) and carbamate (~1700 cm−1 ) stretches.

Sources

Method

"Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" in the development of novel antibiotics

Application Note: Synthesis and Utilization of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate in Novel Carbapenem Antibiotic Development Overview The continuous evolution of multidrug-resistant (MDR) bacteria necessitates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate in Novel Carbapenem Antibiotic Development

Overview

The continuous evolution of multidrug-resistant (MDR) bacteria necessitates the rapid development of novel β -lactam antibiotics. The compound tert-butyl 2-(4-oxoazetidin-2-yl)acetate (and its stereochemically defined derivatives) serves as a pivotal advanced intermediate in the total synthesis of carbapenems such as meropenem, ertapenem, and novel investigational trinem analogs. This application note details the mechanistic rationale, optimized experimental protocols, and analytical validation for the diastereoselective C-4 alkylation of azetidin-2-ones using the lithium enolate of tert-butyl acetate.

Mechanistic Insights and Strategic Rationale

The construction of the carbapenem bicyclic core requires the precise installation of an acetic acid appendage at the C-4 position of the β -lactam ring[1]. The standard precursor is a 4-acetoxyazetidin-2-one derivative (commonly referred to as 4-AA), which possesses a highly reactive leaving group at C-4[2].

  • The Role of the tert-Butyl Group: The choice of the tert-butyl ester is not arbitrary. The bulky tert-butyl group serves a dual purpose: it prevents unwanted self-condensation (Claisen-type reactions) during enolate generation, and it provides immense steric shielding that directs the incoming nucleophile to attack the β -lactam ring from the less hindered face, ensuring high anti-diastereoselectivity[3]. Furthermore, the tert-butyl group is easily cleaved under mild acidic conditions (e.g., TFA) in downstream steps, avoiding the basic hydrolysis that would otherwise destroy the sensitive β -lactam ring.

  • The N-Acyliminium Intermediate: The reaction proceeds via an SN​1 -like pathway. The addition of a Lewis acid (such as ZnCl2​ ) coordinates with the C-4 acetoxy group, facilitating its departure and generating a transient, highly electrophilic N-acyliminium ion. The lithium enolate of tert-butyl acetate then attacks this intermediate to form the critical C-C bond[4].

Experimental Protocol: Diastereoselective C-4 Alkylation

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the integrity of the moisture-sensitive enolate and the highly reactive iminium intermediate.

Materials & Reagents:

  • (3R,4R)-4-acetoxy-3-[1'(R)-tert-butyldimethylsilyloxyethyl]azetidin-2-one (4-AA)

  • tert-Butyl acetate (anhydrous)

  • Diisopropylamine (DIPA, distilled over CaH2​ )

  • n-Butyllithium (2.5 M in hexanes)

  • Zinc chloride ( ZnCl2​ , 1.0 M in ether)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of LDA: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (20 mL) and DIPA (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete metalation, and re-cool to -78 °C.

  • Enolate Generation: Add tert-butyl acetate (1.1 eq) dropwise to the LDA solution over 15 minutes down the side of the flask to pre-cool the liquid. (Causality: Slow addition prevents localized warming, which would cause the enolate to self-condense). Stir for 45 minutes at -78 °C.

  • Lewis Acid Activation: In a separate flask, dissolve 4-AA (1.0 eq) in anhydrous THF (10 mL) under Argon. Add ZnCl2​ (1.2 eq) at -40 °C and stir for 15 minutes to pre-form the activated complex.

  • Nucleophilic Coupling: Transfer the activated 4-AA solution dropwise into the enolate solution via cannula, strictly maintaining the internal temperature below -70 °C. Stir the combined mixture for 2 hours at -78 °C.

  • Quenching & Workup: Quench the reaction in situ at -78 °C with saturated aqueous NH4​Cl (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)siloxy]ethyl}-4-oxoazetidin-2-yl acetate derivative[3].

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting yield and diastereomeric ratio (dr) of the target compound.

EntryBaseSolvent SystemLewis AcidTemp (°C)Yield (%)dr (trans:cis)
1LDATHFNone-786585:15
2LDATHF ZnCl2​ -788895:5
3LHMDSTHF ZnCl2​ -788292:8
4LDATHF / HMPA ZnCl2​ -787080:20
5LDATHF ZnCl2​ -405575:25

Analytical Insight: The addition of ZnCl2​ (Entry 2) significantly enhances both yield and dr by stabilizing the iminium intermediate and creating a rigid transition state for the enolate attack. Elevated temperatures (Entry 5) lead to rapid degradation of the enolate and poor stereocontrol.

Downstream Application in Drug Development

Once the tert-butyl 2-(4-oxoazetidin-2-yl)acetate derivative is isolated, it undergoes a series of transformations to yield the carbapenem core. The tert-butyl ester is hydrolyzed using Trifluoroacetic acid (TFA). The resulting carboxylic acid is converted to a diazo-ketone. Finally, a Rhodium(II) acetate-catalyzed intramolecular carbenoid C-H insertion closes the 5-membered carbapenem ring, setting the stage for side-chain functionalization (e.g., addition of the pyrrolidinyl thioether for meropenem)[5].

Visualizations

ReactionPathway A 4-Acetoxyazetidin-2-one (4-AA) C N-Acyliminium Ion Intermediate A->C -OAc (ZnCl2) B tert-Butyl Acetate Lithium Enolate B->C Nucleophilic Attack D tert-Butyl 2-(4-oxoazetidin-2-yl)acetate C->D Stereoselective C-C Bond Formation E Bicyclic Carbapenem Core D->E 1. Deprotection 2. Rh(II) Insertion

Fig 1: Chemical synthesis pathway from 4-AA to the bicyclic carbapenem core.

WorkflowLogic Start Start: C4-Alkylation Workflow Enolate Generate Enolate (LDA, THF, -78°C) Start->Enolate Activation Activate 4-AA (ZnCl2, -40°C) Start->Activation Coupling Coupling Reaction (Maintain < -70°C) Enolate->Coupling Activation->Coupling Check Check Diastereomeric Ratio (HPLC/NMR) Coupling->Check

Fig 2: Logical decision tree and workflow for optimizing C4 alkylation.

References

  • Title: A general synthesis of chiral C-4-alkylated azetidin-2-ones which are of potential use as intermediates for 1β-heteroatom-substituted carbapenems Source: RSC Publishing URL: [Link]

  • Title: Novel synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert-butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis Source: ResearchGate URL: [Link]

  • Title: Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate Source: ResearchGate URL: [Link]

  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate... a key carbapenem intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Synthesis

Welcome to the Technical Support Center for beta-lactam intermediate synthesis. "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" (often referred to in literature as a C4-substituted 2-azetidinone) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for beta-lactam intermediate synthesis. "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" (often referred to in literature as a C4-substituted 2-azetidinone) is a critical building block in the development of carbapenem antibiotics and novel integrin inhibitors [1].

Synthesizing this compound typically relies on the Reformatsky reaction , coupling 4-acetoxyazetidin-2-one (4-AA) with tert-butyl bromoacetate using activated zinc [2]. Because the four-membered β -lactam ring is highly sensitive to basic conditions and ring-opening side reactions, achieving high yield and purity requires strict control over reagent activation, temperature, and stoichiometry.

Process Workflow & Mechanistic Causality

The selection of the Reformatsky reaction over standard lithium-enolate alkylation is a deliberate mechanistic choice. Zinc enolates are significantly less basic than their lithium or magnesium counterparts. This attenuated basicity prevents the premature nucleophilic attack on the highly strained β -lactam carbonyl, which would otherwise lead to catastrophic ring-opening and polymerization [3].

Instead, the reaction proceeds via an elimination-addition mechanism. The leaving group (-OAc) at the C4 position is eliminated to form a highly reactive azetinone (N-acyliminium-like) intermediate, which is subsequently attacked by the zinc enolate.

Workflow for the Reformatsky synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate.

Mechanistic pathway showing elimination-addition via an azetinone intermediate.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) that validate the success of each phase before proceeding.

Phase 1: Zinc Activation (Crucial for Enolate Formation)

Causality: Commercially available zinc dust is coated with an unreactive ZnO passivation layer. Chemical activation strips this layer, exposing the reactive zero-valent zinc core [2].

  • Suspend Zinc dust (2.5 eq) in anhydrous THF (Karl Fischer moisture < 50 ppm) under an Argon atmosphere.

  • Add 1,2-dibromoethane (5 mol%). Heat the suspension to 65°C for 1 minute, then cool to 25°C. (Self-Validation: You must observe gentle bubbling as ethylene gas is released, confirming oxide layer removal).

  • Add Trimethylsilyl chloride (TMSCl, 2 mol%) and stir for 15 minutes at 25°C.

Phase 2: Enolate Generation & Coupling
  • Heat the activated zinc suspension to 40°C.

  • Prepare a solution of 4-AA (1.0 eq) and tert-butyl bromoacetate (1.5 eq) in anhydrous THF.

  • Add the solution dropwise over 45 minutes to the zinc suspension. Causality: Dropwise addition keeps the steady-state concentration of the bromoacetate low, preventing Wurtz-type homocoupling (dimerization) of the reagent.

  • Stir the mixture at 40°C for 2 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench in aqueous NH4​Cl , extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The 4-AA spot ( Rf​≈0.4 ) should be completely consumed.

Phase 3: Quench and Isolation
  • Cool the reaction to 0°C.

  • Quench slowly with saturated aqueous NH4​Cl (maintaining internal temp < 10°C) to destroy unreacted zinc and protonate the product.

  • Extract with Ethyl Acetate ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography or crystallization (depending on scale) to yield the pure product.

Quantitative Optimization Data

The following table summarizes the causal impact of varying experimental parameters on the final yield and purity of the target compound.

ParameterSuboptimal ConditionOptimized ConditionCausality & Effect
Zinc Activation None (As received)1,2-Dibromoethane + TMSClUnactivated Zn leads to stalled reactions (Yield: <30%). Activation ensures rapid enolate formation (Yield: >85%).
Reaction Temp Reflux (65°C)40°CReflux promotes Wurtz coupling and β -lactam degradation (Purity: <60%). 40°C balances kinetics and stability (Purity: >95%).
Solvent Moisture Standard THF (KF ~200 ppm)Anhydrous THF (KF < 50 ppm)Water quenches the zinc enolate, forming tert-butyl acetate. Strict anhydrous conditions are mandatory.
Addition Method All-at-once additionDropwise over 45 minsHigh localized concentrations of bromoacetate lead to dimer impurities. Dropwise addition maximizes cross-coupling.

Troubleshooting Guide & FAQs

Use the logic tree and Q&A below to diagnose and resolve common experimental failures.

Troubleshooting logic tree for resolving low yield and purity issues.

Q: My reaction is stalling, and TLC shows a large amount of unreacted 4-AA. What went wrong?

A: This is almost always a failure of enolate formation due to poor zinc activation or wet solvent. If the zinc was not properly activated, the oxide layer prevents electron transfer. If your THF has a high moisture content, the enolate is being protonated into tert-butyl acetate as soon as it forms. Action: Verify THF moisture via Karl Fischer titration (<50 ppm) and ensure you observe ethylene gas evolution during the 1,2-dibromoethane activation step.

Q: I am seeing a massive byproduct peak in my LC-MS corresponding to a mass of 230 (Di-tert-butyl succinate). How do I fix this?

A: You are observing Wurtz-type homocoupling, where two molecules of tert-butyl bromoacetate react with zinc to form a dimer. Action: This is caused by adding the bromoacetate too quickly or running the reaction too hot. Strictly adhere to the 45-minute dropwise addition protocol and do not let the internal temperature exceed 40°C.

Q: Can I use lithium diisopropylamide (LDA) instead of Zinc to form the enolate?

A: No. LDA is highly basic and will deprotonate the β -lactam nitrogen (if unprotected) or attack the highly strained carbonyl of the azetidinone ring, leading to ring-opening and polymerization. The Reformatsky reagent (zinc enolate) provides the exact balance of nucleophilicity and mild basicity required for C4 substitution [3].

Q: How do I safely scale this reaction to >100g?

A: The Reformatsky reaction is highly exothermic upon initiation. On a larger scale, do not mix all reagents and wait for initiation. Instead, activate the zinc in a portion of the solvent, heat to 40°C, and add a 5% "seed" volume of the 4-AA/bromoacetate mixture. Wait for an exotherm to confirm initiation before resuming the dropwise addition.

References

  • Title: New β -Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Process Development on (3S,4S)-[(R)-1'-((tert-butyldimethylsilyl)oxy)ethyl]-4-[(R)-1''-carboxyethyl]-2-azetidinone Source: Organic Process Research & Development URL: [Link]

  • Title: Synthesis and reactions of 4-acetoxy-1-oxyazetidin-2-ones Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Optimization

Azetidinone Synthesis Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for β-lactam synthesis. The 2-azetidinone core is notoriously strained, making its construction highly susceptible to thermodynamic and kinetic pitfalls. This guide provides drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam synthesis. The 2-azetidinone core is notoriously strained, making its construction highly susceptible to thermodynamic and kinetic pitfalls. This guide provides drug development professionals and synthetic chemists with causal troubleshooting strategies, self-validating protocols, and mechanistic insights to suppress side reactions and optimize yields.

Module 1: The Staudinger Synthesis ([2+2] Cycloaddition)

The Staudinger synthesis is the most widely applied methodology for constructing the azetidinone ring, relying on the cycloaddition of an in situ generated ketene with an imine[1]. Because ketenes are highly reactive and transient, the reaction is prone to competing kinetic pathways.

Mechanistic Pathway & Failure Modes

Staudinger_Troubleshooting Start Acid Chloride + Imine Ketene Ketene Generation (in situ) Start->Ketene Et3N Base Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Attack Side1 Ketene Dimerization (Diketenes) Ketene->Side1 High Ketene Conc. Side2 Hydrolysis (Carboxylic Acid) Ketene->Side2 Trace Moisture Product 2-Azetidinone (Target Product) Zwitterion->Product Conrotatory Closure Side3 [4+2] Cycloaddition (Oxazinones) Zwitterion->Side3 Competing Kinetics

Mechanistic pathways and common kinetic side reactions in the Staudinger synthesis.

Stereoelectronic Control of Side Reactions

Depending on the steric and electronic properties of the substituents, the zwitterionic intermediate can bypass the desired four-membered ring closure. This can lead to [4+2] cycloadditions, rearrangement to stable α,β-unsaturated amides, or poor diastereoselectivity[2].

Table 1: Substituent Effects on Staudinger Reaction Stereoselectivity

Imine Electronic StateKetene SubstituentPrimary GeometryMechanistic Causality
Conjugated (e.g., Ester)Alkyl / ArylCis (>90%)Conjugation stabilizes the zwitterion, enabling rapid conrotatory ring closure before bond rotation occurs.
Unconjugated Alkyl / ArylTrans (at 70°C)Slower ring closure allows the zwitterionic intermediate to undergo bond rotation to the thermodynamically favored trans-isomer[3].
Electron-Withdrawing Bulky / ArylTrans Steric clashing in the transition state slows direct closure, favoring isomerization.
Chiral Auxiliary SymmetricalEnantiopure Planar-chiral nucleophiles direct the facial attack, overriding inherent racemic[2+2] cycloaddition pathways.
Self-Validating Protocol: Anhydrous Staudinger Synthesis

Objective: Suppress ketene dimerization and hydrolysis while maximizing cis-β-lactam formation. Causal Rationale: Ketenes undergo rapid unimolecular dimerization if allowed to accumulate. By strictly controlling the addition rate of the acid chloride, you maintain a near-zero steady-state concentration of ketene, kinetically starving the dimerization pathway and favoring bimolecular imine attack.

  • Imine Preparation & Desiccation: Condense the aldehyde and amine in DCM with MgSO₄. Dry the resulting solution over activated 4Å molecular sieves for 12 hours.

    • Validation Checkpoint: Perform ¹H NMR on a crude aliquot. The complete disappearance of the aldehyde proton (~9.5–10.0 ppm) and the appearance of a sharp imine CH=N singlet (~8.0–8.5 ppm) validates starting material integrity.

  • In Situ Ketene Generation: Dissolve the imine and Et₃N (3.0 eq) in anhydrous DCM at -78°C under argon. Add the acid chloride (1.2 eq) dropwise via a syringe pump over 2 hours.

    • Validation Checkpoint: Monitor the reaction visually. A persistent dark yellow or orange hue indicates unreacted ketene buildup (dimerization risk). The solution should remain pale.

  • Cycloaddition & Isomer Analysis: Allow the reaction to slowly warm to room temperature, quench with saturated NaHCO₃, extract, and concentrate.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The coupling constant (J) of the C3-C4 protons validates the geometry: J = 4–5 Hz confirms the cis-isomer, while J = 1–2 Hz confirms the trans-isomer.

Module 2: The Kinugasa Reaction

The Kinugasa reaction provides a highly convergent, atom-economical route to azetidinones via the copper-catalyzed cycloaddition of terminal alkynes and nitrones[4].

Mechanistic Pathway & Failure Modes

Kinugasa_Troubleshooting Reagents Terminal Alkyne + Nitrone CuComplex Cu-Acetylide Complex Reagents->CuComplex Cu(I), Base Degradation Nitrone Decomposition Reagents->Degradation High Temperature Isoxazoline Isoxazoline Intermediate CuComplex->Isoxazoline Nitrone Addition Glaser Glaser Homocoupling (1,3-Diyne) CuComplex->Glaser O2 Exposure Product 2-Azetidinone (Target Product) Isoxazoline->Product Rearrangement

Kinugasa reaction workflow highlighting the O2-dependent Glaser homocoupling side reaction.

Self-Validating Protocol: Asymmetric Kinugasa Reaction

Objective: Prevent Glaser homocoupling while achieving high enantioselectivity. Causal Rationale: Glaser coupling is an oxidative side reaction that requires molecular oxygen to regenerate the active Cu(II) species. Complete deoxygenation mathematically eliminates this pathway, ensuring the terminal alkyne is exclusively consumed by the nitrone.

  • Catalyst Pre-complexation: In a Schlenk flask, combine Cu(OTf)₂ (10 mol%) and a chiral IndaBox ligand (11 mol%) in THF.

    • Validation Checkpoint: A distinct color shift from pale blue to deep green/brown confirms successful coordination of the chiral ligand to the copper center.

  • Strict Deoxygenation: Subject the catalyst solution, along with separate solutions of the nitrone and terminal alkyne, to three rigorous freeze-pump-thaw cycles.

  • Cycloaddition: Add the alkyne and nitrone to the catalyst at 0°C, followed by di-sec-butylamine (1.5 eq).

    • Validation Checkpoint: Run a TLC after 1 hour. The absence of a highly non-polar, UV-active spot (the 1,3-diyne homocoupled product) validates the success of the deoxygenation step, confirming the suppression of Glaser coupling[4].

Frequently Asked Questions (FAQ)

Q: My Staudinger reaction yields a complex mixture with a significant amount of α,β-unsaturated amides. How do I fix this? A: This is a known rearrangement of the zwitterionic transition state. It typically occurs when using bulky or electron-withdrawing protecting groups on the imine, which slow down the conrotatory ring closure. To troubleshoot, switch to a less sterically hindered, non-polar protecting group. This accelerates the [2+2] closure, allowing it to kinetically outcompete the rearrangement pathway[2].

Q: How can I selectively synthesize the trans-β-lactam using the Staudinger approach? A: The stereochemical outcome is dictated by the imine's conjugation. Use an unconjugated imine and elevate the reaction temperature (e.g., 70°C). The lack of conjugation destabilizes the initial cis-directing zwitterion, and the added thermal energy allows bond rotation prior to ring closure, yielding exclusively the thermodynamically stable trans-β-lactam[3].

Q: I am attempting a substitution on a 4-(1-bromoalkyl)-2-azetidinone, but I am losing my starting material to an elimination side product. Why? A: You are observing dehydrobromination, a side reaction heavily favored in polar aprotic solvents like DMSO. The high dielectric constant of DMSO stabilizes the dissociated tertiary carbenium ion, promoting elimination. Switch your solvent to THF; its lower polarity suppresses bromide dissociation, shutting down the elimination pathway and allowing your desired substitution to proceed[5].

References

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. ACS Publications.[Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ACS Publications.[Link]

  • β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. ACS Publications.[Link]

  • Copper-catalyzed synthesis of azetidines from nitrones. ResearchGate.[Link]

  • Synthesis of azetidines by cycloaddition of imines to carbonyl compounds using triethylamine. ResearchGate.[Link]

Sources

Troubleshooting

Stability issues and degradation pathways of "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate"

Welcome to the Advanced Technical Support Center for Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (CAS: 88598-15-6). As a critical chiral building block in the synthesis of carbapenem and penem antibiotics, this molecule pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (CAS: 88598-15-6). As a critical chiral building block in the synthesis of carbapenem and penem antibiotics, this molecule presents unique handling challenges due to its dual-reactive nature. It features a highly strained, electrophilic azetidin-2-one (β-lactam) ring and an acid-labile tert-butyl ester protecting group.

This guide is designed for drug development professionals and synthesists to troubleshoot degradation pathways, understand the mechanistic causality behind stability issues, and implement self-validating experimental protocols.

Mechanistic Causality of Degradation

To effectively troubleshoot this intermediate, one must understand the thermodynamic and kinetic forces driving its degradation. The molecule is essentially a "spring-loaded" system:

  • β-Lactam Ring Strain: The four-membered azetidin-2-one ring restricts normal amide resonance, giving the carbonyl carbon a more ketone-like, highly electrophilic character. This makes it highly susceptible to nucleophilic attack, yielding a stable covalent complex driven by the relief of ring strain.

  • Alkaline Hydrolysis: Proceeds via a BAC​2 mechanism. A nucleophile (e.g., OH− ) attacks the β-lactam carbonyl, forming a tetrahedral intermediate, followed by irreversible cleavage of the C-N bond to form a β-amino acid[1].

  • Acidic Hydrolysis: Proceeds via an A−1 type unimolecular mechanism characterized by nitrogen protonation, followed by ring opening and the addition of water[1].

  • Tert-Butyl Ester Cleavage: The bulky tert-butyl group sterically hinders nucleophilic attack, making it stable to bases. However, under strongly acidic conditions, it undergoes rapid E1 cleavage, forming a stable tertiary carbocation that eliminates to isobutylene gas[2].

Pathway A Tert-butyl 2-(4-oxoazetidin-2-yl)acetate B Aqueous Base (pH > 9) A->B C Strong Acid (pH < 2) A->C D β-Lactam Ring Opening (BAC2 Mechanism) B->D OH- attacks C=O E t-Butyl Ester Cleavage (E1 Mechanism) C->E Loss of Isobutylene F N-Protonation & Ring Opening (A-1) C->F H2O present

Mechanistic divergence of degradation pathways under pH extremes.

Troubleshooting & FAQs

Q1: I am observing a +18 Da mass shift in my LC-MS analysis after an aqueous workup. What went wrong? A: A +18 Da shift indicates the addition of water, specifically the hydrolysis and opening of the β-lactam ring to form the corresponding β-amino acid[1]. This typically occurs if your workup utilizes strong aqueous bases (like NaOH or Na2​CO3​ ) which trigger the BAC​2 mechanism. Causality & Fix: Switch your quenching reagent to a mild, buffered solution such as saturated aqueous NH4​Cl (pH ~6) to keep the environment neutral during phase separation.

Q2: During a downstream coupling reaction, I noticed heavy gas evolution and a -56 Da mass shift. How do I prevent this? A: The -56 Da shift corresponds to the loss of isobutylene, meaning your tert-butyl ester protecting group has cleaved[2]. The gas evolution is the isobutylene escaping. This happens when the reaction environment becomes too acidic, allowing the tert-butyl group to form a tertiary carbocation. Causality & Fix: Ensure your reaction does not generate unbuffered strong acids (e.g., HCl byproducts from acyl chlorides). Add a non-nucleophilic base like N,N -diisopropylethylamine (DIPEA) to scavenge rogue protons.

Q3: My compound is forming high-molecular-weight impurities during long-term storage. Why? A: The free secondary amine ( NH ) of the azetidin-2-one ring can act as a nucleophile. In concentrated neat oils or unbuffered solutions, one molecule's nitrogen can attack another molecule's highly electrophilic β-lactam carbonyl, leading to oligomerization. Causality & Fix: Store the compound as a solid or in a dilute, dry organic solvent (like anhydrous DCM or THF) at -20 °C under an inert argon atmosphere.

Troubleshooting Start Impurity Detected (LC-MS Analysis) M1 Mass Shift: +18 Da (Hydrolysis) Start->M1 M2 Mass Shift: -56 Da (t-Butyl Cleavage) Start->M2 M3 Mass Shift: +185 Da (Dimerization) Start->M3 S1 Quench with NH4Cl Avoid NaOH/KOH M1->S1 S2 Buffer Acidic Reagents Maintain < 0°C M2->S2 S3 Store Dilute at -20°C Protect Free NH M3->S3

LC-MS driven troubleshooting workflow for identifying and resolving degradation issues.

Quantitative Stability Matrix

Use this matrix to determine the compatibility of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate with various synthetic environments.

Environmental Conditionβ-Lactam Ring StabilityTert-Butyl Ester StabilityPrimary Degradant Formed
Strong Acid (pH < 2) Highly Labile (A-1)Highly Labile (E1)Ring-opened β-amino acid & Isobutylene loss
Mild Acid (pH 4-6) StableStableNone (Optimal Storage Range)
Neutral Aqueous (pH 7) StableStableNone
Mild Base (pH 8-9) Moderately LabileStableRing-opened β-amino acid (+18 Da)
Strong Base (pH > 10) Highly Labile ( BAC​2 )StableRing-opened β-amino acid (+18 Da)
Organometallics (RLi) Highly LabileStableRing-opened ketone/alcohol
Catalytic H2​/Pd StableStableNone

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, the synthesist can confirm success or immediately identify failure points.

Protocol A: Chemoselective Cleavage of the Tert-Butyl Ester

Goal: Remove the tert-butyl ester to yield 2-(4-oxoazetidin-2-yl)acetic acid without triggering the A−1 acidic hydrolysis of the β-lactam ring. Causality: The A−1 mechanism requires water to attack the protonated intermediate[1]. By using strictly anhydrous conditions, we starve the β-lactam of the nucleophile it needs to open, while the E1 cleavage of the tert-butyl ester[2] proceeds unhindered.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Purge the flask with Argon and cool to 0 °C using an ice bath. Note: Low temperature suppresses unwanted side reactions.

  • Reagent Addition: Dropwise, add 10.0 eq of anhydrous Trifluoroacetic acid (TFA).

  • Self-Validation (IPC): After 2 hours, pull a 10 µL aliquot, dilute in dry Acetonitrile, and inject into LC-MS.

    • Success Marker: Disappearance of the starting mass ( [M+H]+ ) and appearance of a −56 Da mass peak (loss of isobutylene).

    • Failure Marker: Appearance of a −38 Da mass peak ( −56 Da ester cleavage +18 Da water addition), indicating moisture breached the system and opened the β-lactam ring.

  • Workup: Evaporate the DCM and excess TFA under reduced pressure (rotary evaporator) at a bath temperature strictly below 25 °C to prevent thermal degradation of the newly formed acid.

Protocol B: Safe Aqueous Quenching of Base-Catalyzed Reactions

Goal: Isolate the intact molecule from a reaction mixture containing nucleophilic bases without triggering BAC​2 hydrolysis.

Step-by-Step Methodology:

  • Cooling: Cool the crude reaction mixture to 0 °C.

  • Quenching: Rapidly pour the mixture into a vigorously stirred biphasic solution of cold Ethyl Acetate and saturated aqueous NH4​Cl (1:1 v/v). Causality: NH4​Cl buffers the aqueous layer to pH ~6, instantly neutralizing the base before it can attack the β-lactam carbonyl.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Self-Validation (IPC): Spot the combined organic layers on a TLC plate next to a starting material standard. Stain with KMnO4​ .

    • Success Marker: A single spot matching the Rf​ of the intact molecule.

    • Failure Marker: Baseline streaking or a highly polar spot remaining at the origin indicates the formation of the highly polar, ring-opened zwitterionic β-amino acid.

References

  • Title: Alkaline and acidic hydrolysis of the β‐lactam ring - Semantic Scholar. Source: semanticscholar.org URL:[1]

  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. Source: nih.gov URL:

  • Title: An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem. Source: benchchem.com URL:[2]

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of beta-lactams

Title: Beta-Lactam Synthesis Support Center: Stereoselectivity Troubleshooting & FAQs Introduction Welcome to the Technical Support Center for the stereoselective synthesis of β-lactams. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beta-Lactam Synthesis Support Center: Stereoselectivity Troubleshooting & FAQs

Introduction Welcome to the Technical Support Center for the stereoselective synthesis of β-lactams. This guide is designed for researchers, scientists, and drug development professionals facing challenges in controlling the stereochemistry of the azetidin-2-one core. We address mechanistic bottlenecks in the Staudinger and Kinugasa reactions, providing field-proven protocols, causality-driven explanations, and troubleshooting strategies.

Section 1: The Staudinger Synthesis (Ketene-Imine Cycloaddition)

FAQ 1: Why am I getting a mixture of cis and trans isomers instead of the desired cis-β-lactam? Diagnostic & Causality: The Staudinger reaction proceeds via a stepwise mechanism rather than a concerted[2+2] cycloaddition[1]. Initially, the nucleophilic imine nitrogen attacks the central carbon of the ketene to form a zwitterionic intermediate. The final stereochemistry is dictated by a kinetic competition between direct ring closure (rate constant k1​ ) and the isomerization of the imine moiety within the zwitterion (rate constant k2​ )[2]. If k1​≫k2​ , the cis-isomer is predominantly formed. If k1​≈k2​ , a mixture is obtained. Resolution: To favor the cis-isomer, you must accelerate the direct ring closure. This is achieved by utilizing electron-donating groups (EDGs) on the ketene and electron-withdrawing groups (EWGs) on the imine[3].

FAQ 2: How can I selectively synthesize trans-β-lactams? Diagnostic & Causality: Synthesizing trans-β-lactams requires slowing down the direct ring closure ( k1​ ) enough to allow the zwitterionic intermediate to isomerize ( k2​>k1​ ) before the ring closes[2]. Resolution: Invert the electronic parameters: use electron-withdrawing substituents on the ketene and electron-donating substituents on the imine[3]. Alternatively, altering the N-protecting group of the imine can switch the diastereoselectivity. For instance, using an N-triflyl (N-Tf) imine instead of an N-tosyl (N-Ts) imine alters the charge transfer dynamics in the transition state, strongly favoring the trans-β-lactam[4].

StaudingerMechanism Reactants Ketene + Imine Zwitterion Zwitterionic Intermediate (C-N Bond Formed) Reactants->Zwitterion Nucleophilic Attack RingClosure Direct Ring Closure (k1) Zwitterion->RingClosure EDG on Ketene EWG on Imine Isomerization Imine Isomerization (k2) Zwitterion->Isomerization EWG on Ketene EDG on Imine CisLactam cis-β-Lactam (k1 >> k2) RingClosure->CisLactam Kinetic Control TransLactam trans-β-Lactam (k2 > k1) Isomerization->TransLactam Thermodynamic/Isomerized

Kinetic vs. thermodynamic pathways dictating cis/trans selectivity in the Staudinger reaction.

Protocol 1: Self-Validating Staudinger Synthesis of cis-β-Lactams This protocol utilizes in situ ketene generation to prevent ketene dimerization, ensuring high yields and reproducible stereocontrol[5].

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane (DCM) to a 0.1 M concentration.

  • Ketene Generation: Cool the mixture to -78 °C. Slowly add the acid chloride (1.5 equiv) dropwise over 15 minutes. The tertiary amine facilitates the dehydrohalogenation of the acid chloride, generating the ketene in situ[5].

  • Cycloaddition: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Validation & Quench: Monitor the disappearance of the imine via TLC. Once complete, quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography. Verify the cis stereochemistry via ¹H NMR (the coupling constant J3,4​ for cis-β-lactams is typically 5.0–6.0 Hz, whereas trans is 1.5–2.5 Hz).

Section 2: The Kinugasa Reaction (Alkyne-Nitrone Cycloaddition)

FAQ 3: My Cu-catalyzed Kinugasa reaction yields poor enantiomeric excess (ee) and diastereomeric ratio (dr). How can I optimize stereocontrol? Diagnostic & Causality: The standard Kinugasa reaction involves a Cu-acetylide reacting with a nitrone via a formal [3+2] cycloaddition to form an isoxazoline intermediate, which undergoes rearrangement and protonation to yield the β-lactam. Poor stereocontrol often arises because both the initial cycloaddition and the subsequent enolate protonation steps must be highly selective[6]. Resolution: Replace standard terminal alkynes with chiral ynamides. Ynamides provide a strong stereodirecting environment. The steric bulk and electronic bias of the ynamide ensure that both the [3+2] cycloaddition and the final protonation are highly stereoselective, providing direct access to chiral α-amino-β-lactams with excellent cis diastereoselectivity[6].

KinugasaCycle Start Ynamide + Nitrone CuAcetylide Cu-Acetylide Complex Start->CuAcetylide Catalyst Cu(I) Catalyst + Base Catalyst->CuAcetylide Cycloaddition [3+2] Cycloaddition CuAcetylide->Cycloaddition Nitrone Addition Isoxazoline Cu-Isoxazoline Intermediate Cycloaddition->Isoxazoline Rearrangement Ring Contraction & Stereoselective Protonation Isoxazoline->Rearrangement Retro-[3+2] / [2+2] Rearrangement->Catalyst Cu(I) Regeneration Product Chiral α-Amino-β-Lactam Rearrangement->Product Base/H+

Catalytic cycle of the enantioselective ynamide-Kinugasa reaction for chiral β-lactam synthesis.

Protocol 2: Enantioselective Ynamide-Kinugasa Reaction

  • Catalyst Preparation: In a glovebox, combine CuCl (0.2 equiv) and a chiral ligand (e.g., a phosphaferrocene-oxazoline ligand) in anhydrous acetonitrile (CH₃CN). Stir for 30 minutes at room temperature to form the active complex.

  • Reagent Addition: Add the chiral ynamide (1.0 equiv)[6], followed by N-benzylidene-N-phenyl nitrone (1.2 equiv).

  • Base Addition: Add a bulky secondary or tertiary amine base, such as dicyclohexylmethylamine (Cy₂NMe, 4.0 equiv), to facilitate the formation of the Cu-acetylide complex without causing background racemization[6].

  • Reaction Monitoring: Stir at room temperature. The ynamide-Kinugasa reaction typically proceeds effectively under mild conditions. Monitor via LC-MS until the ynamide is consumed.

  • Isolation: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via chiral HPLC to isolate the cis-α-amino-β-lactam[6].

Section 3: Quantitative Data & Troubleshooting Summary

Table 1: Substituent Effects on Staudinger Stereoselectivity

Ketene Substituent (R¹)Imine Substituent (R²)Dominant Rate ConstantMajor ProductMechanistic Rationale
Electron-Donating (e.g., -OMe)Electron-Withdrawing (e.g., -Ts) k1​≫k2​ cis-β-LactamAccelerates direct nucleophilic ring closure of the zwitterion[3].
Electron-Withdrawing (e.g., -CF₃)Electron-Donating (e.g., -PMP) k2​>k1​ trans-β-LactamSlows ring closure, allowing imine isomerization prior to cyclization[2].
Neutral/AlkylStrongly Electron-Withdrawing (e.g., -Tf) k2​>k1​ trans-β-LactamAlters transition state charge transfer, favoring the trans pathway[4].

Table 2: Common Troubleshooting Scenarios

IssuePotential CauseRecommended Solution
Low yield in Staudinger reaction Ketene dimerization prior to cycloaddition.Ensure the acid chloride is added dropwise at -78 °C to maintain a low steady-state concentration of ketene[5].
Poor ee in Kinugasa reaction Background uncatalyzed cycloaddition.Lower the reaction temperature to 0 °C or use a bulkier base like Cy₂NMe to suppress the non-enantioselective pathway[6].
Unexpected trans isomer in Kinugasa Non-stereoselective protonation of the enolate.Switch to an ynamide substrate to provide steric shielding during the protonation step[6].

Sources

Troubleshooting

Optimization of reaction conditions (temperature, solvent, catalyst) for "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate"

Welcome to the Technical Support Center for beta-lactam intermediate synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the C4-alkylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for beta-lactam intermediate synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the C4-alkylation of azetidin-2-ones to yield tert-butyl 2-(4-oxoazetidin-2-yl)acetate .

The synthesis of this critical carbapenem/penem building block typically relies on the nucleophilic substitution of a 4-acetoxyazetidin-2-one derivative using either a Mukaiyama aldol-type reaction (via a silyl enol ether) or a Reformatsky-type reaction (via a zinc enolate). Because the beta-lactam ring is highly strained and the tert-butyl ester is acid-sensitive, precise control over the catalyst, solvent, and temperature is non-negotiable.

Reaction Workflow & Logical Framework

The following diagram maps the critical decision points in the optimization workflow, highlighting the delicate balance between electrophile activation and substrate degradation.

OptimizationWorkflow N_Start 4-Acetoxyazetidin-2-one + Silyl Enol Ether N_Cat_TMS TMSOTf Catalyst (Optimal Activation) N_Start->N_Cat_TMS Preferred N_Cat_Ti TiCl4 Catalyst (Over-activation) N_Start->N_Cat_Ti Avoid N_Cat_Zn ZnCl2 Catalyst (Under-activation) N_Start->N_Cat_Zn Avoid N_Solvent DCM Solvent @ -78°C (Kinetically Controlled) N_Cat_TMS->N_Solvent N_Side1 tert-Butyl Ester Cleavage N_Cat_Ti->N_Side1 N_Side2 N1-C4 Ring Cleavage N_Cat_Zn->N_Side2 Requires Heat N_Intermediate N-Acyliminium Ion Intermediate N_Solvent->N_Intermediate N_Product Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (High Yield) N_Intermediate->N_Product C-C Bond Formation

Logical workflow for catalyst and condition selection in beta-lactam C4-alkylation.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is the choice of Lewis acid catalyst critical, and why do we recommend TMSOTf over TiCl₄ or ZnCl₂? A: The reaction relies on generating a highly reactive 4-azetidinium (N-acyliminium) intermediate via the departure of the C4-acetate group. provides the optimal oxophilicity to activate the acetate leaving group chemoselectively without destroying the substrate[1]. While TiCl₄ is a classic Lewis acid for Mukaiyama additions, its aggressive acidity often leads to the premature cleavage of the acid-sensitive tert-butyl ester group (yielding isobutylene and a carboxylic acid). Conversely, ZnCl₂ is often too mild, requiring elevated temperatures that risk substrate degradation[1].

Q2: How does solvent selection dictate the stability of the beta-lactam ring? A: Dichloromethane (DCM) is the optimal solvent. Ethers like THF strongly coordinate to Lewis acids, severely dampening their catalytic efficiency. If you use THF with strong Lewis acids at elevated temperatures, you risk not only solvent polymerization but also nucleophilic attack by the solvent on the highly strained beta-lactam carbonyl, leading to irreversible ring opening.

Q3: Why must the Mukaiyama-type reaction be initiated at -78 °C? A: The formation of the C4-azetidinium ion is highly exothermic and kinetically rapid. If the silyl enol ether is added at temperatures above -20 °C, the transient iminium intermediate undergoes competitive degradation pathways. Maintaining a strict temperature range of -100 °C to -78 °C during addition ensures kinetic control over the alkylation[2].

Q4: Can I use a Reformatsky approach instead of the Mukaiyama aldol route? A: Yes. The reaction of 4-acetoxyazetidin-2-one with a Reformatsky reagent (generated from tert-butyl bromoacetate and zinc dust) is a viable alternative[3]. However, this heterogeneous reaction requires activation of the zinc (e.g., with TMSCl) and often proceeds at 0 °C to room temperature. The higher reaction temperatures required for zinc insertion can promote , reducing overall yield compared to the strictly cryogenic TMSOTf method[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and experimental outcomes based on established beta-lactam functionalization principles.

CatalystSolventTemperature ProfileYield (%)Primary Impurity / Failure Mode
TMSOTf (0.2 eq) DCM -78 °C to 0 °C 88 - 92% <2% (Trace epimerization)
TiCl₄ (1.0 eq)DCM-78 °C to 0 °C45 - 50%tert-Butyl ester cleavage
ZnCl₂ (1.0 eq)THF0 °C to 25 °C30 - 40%N1-C4 ring cleavage (open-chain amides)
TMSOTf (0.2 eq)THF-78 °C to 0 °C15 - 20%Solvent coordination / Incomplete conversion

Standard Operating Procedure (SOP): TMSOTf-Catalyzed Alkylation

This protocol utilizes a self-validating system with built-in in-process controls (IPCs) to ensure reproducibility.

Reaction: 4-Acetoxyazetidin-2-one + 1-(tert-butoxy)vinyloxytrimethylsilane Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Scale: 10.0 mmol

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Loading: Dissolve 4-acetoxyazetidin-2-one (1.29 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

    • Self-Validation Check 1: Ensure solvent water content is <10 ppm via Karl Fischer titration. Excess moisture will hydrolyze TMSOTf into triflic acid, which aggressively cleaves the tert-butyl ester.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Nucleophile Addition: Add 1-(tert-butoxy)vinyloxytrimethylsilane (2.26 g, 12.0 mmol, 1.2 eq) dropwise via a syringe over 5 minutes.

  • Catalyst Activation: Slowly add TMSOTf (0.44 g, 2.0 mmol, 0.2 eq) dropwise.

    • Self-Validation Check 2: The solution will transition from colorless to a distinct pale yellow/orange tint. This color change is the visual confirmation of the N-acyliminium intermediate generation. If the solution remains colorless, the catalyst has been quenched by moisture.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually allow the bath to warm to 0 °C over 2 hours.

    • Self-Validation Check 3: Monitor via TLC (Hexanes:EtOAc 1:1, visualized with KMnO₄ stain). The reaction is complete when the starting material spot (R_f ~0.4) is fully consumed and the product spot (R_f ~0.55) dominates.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO₃ (15 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure target molecule.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No conversion; starting material recovered Moisture in the solvent or atmosphere quenching the Lewis acid.Rigorously dry DCM over activated 3Å molecular sieves; titrate TMSOTf before use to ensure it has not degraded.
High yield of carboxylic acid byproduct Cleavage of the tert-butyl ester due to excessive Lewis acidity or prolonged reaction time.Strictly control TMSOTf equivalents (do not exceed 0.2 eq) and quench the reaction immediately upon reaching 0 °C.
Formation of open-chain amides Over-heating causing N1-C4 bond cleavage[4].Ensure the addition of the silyl enol ether and catalyst occurs strictly at -78 °C before allowing the system to warm[2].

References

  • Matsuo, I. "Product Subclass 16: Silyl Enol Ethers". Thieme E-Books.
  • Miftakhov, M. S., et al. "(2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate in Zinc- and Samarium-Promoted Substitution Reactions... Unusual Cleavage of the N1‒C4 Bond". Russian Journal of Organic Chemistry.
  • Cini, E., et al. "Selective Integrin Ligands Promote Cell Internalization of the Antineoplastic Agent Fluorouracil". National Institutes of Health (PMC).
  • US Patent 4918184A. "Azetidin-2-one derivatives, and process for production thereof using tin enolates". Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the asymmetric synthesis of carbapenem and penem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the asymmetric synthesis of carbapenem and penem intermediates.

The synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate —a critical chiral building block for β -lactam antibiotics—presents a notorious challenge: maintaining the integrity of the stereocenter at the C4 position of the azetidinone ring. Below, we dissect the mechanistic causes of racemization, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure >98% enantiomeric excess (ee).

Mechanistic Insight: The Root Cause of Racemization

When synthesizing this intermediate via the widely used Reformatsky-type reaction, chemists often start with (4R)-4-acetoxyazetidin-2-one. However, this route frequently results in a catastrophic loss of chirality.

The Causality: The acetate group at the C4 position is an excellent leaving group. Under the basic or Lewis acidic conditions of a substitution reaction, the molecule undergoes an elimination of acetic acid. This forms an highly reactive azetin-2-one (or an N-acylimine) intermediate. Because the C4 carbon transitions to an sp2 -hybridized state, the intermediate becomes completely planar and achiral. Consequently, the incoming zinc enolate nucleophile can attack from either the Re or Si face with equal probability, yielding a 50:50 racemic mixture unless a chiral directing group is present[1].

Mechanism A Chiral 4-Acetoxyazetidin-2-one (Enantiopure) B Elimination of Acetate (Base or Lewis Acid) A->B C Azetin-2-one Intermediate (Planar & Achiral) B->C Loss of C4 Stereocenter D Nucleophilic Attack (Reformatsky Reagent) C->D Uncontrolled F Chiral Auxiliary / Catalyst Directed Attack C->F Stereocontrolled E Racemic Product (50% R, 50% S) D->E G Enantiopure Product (>95% ee) F->G

Figure 1: Mechanistic pathway showing loss of C4 chirality via the planar azetin-2-one intermediate.

Troubleshooting Guide & FAQs

Q1: I need to use 4-acetoxyazetidin-2-one due to supply chain constraints. How can I prevent racemization during the Reformatsky reaction? A: You must break the symmetry of the planar intermediate. This is achieved by introducing a chiral environment. You can either attach a chiral auxiliary to the nitrogen atom (e.g., a chiral oxazolidinone) to sterically block one face of the azetin-2-one, or utilize a employing chiral Lewis acid complexes (such as chiral Indium or Titanium catalysts) to direct the nucleophilic attack enantioselectively[2].

Q2: We switched to the L-aspartic acid "Chiral Pool" route, but we are still seeing 10-15% epimerization. What is going wrong? A: Epimerization in the chiral pool route is almost always caused by harsh basic conditions during the cyclization or deprotection steps. While the C4 carbon never becomes an sp2 planar intermediate in this route, the adjacent α -protons can undergo base-catalyzed enolization. Solution: Strictly control your temperature profile. Ensure cyclization using NaHMDSA is performed at exactly -78 °C and quenched properly before warming. Avoid aqueous NaOH/KOH during any subsequent ester hydrolysis steps.

Q3: What is the most reliable, scalable method to achieve >98% ee for this specific intermediate? A: The is the industry standard for scale-up[1]. Because the C4 stereocenter is derived directly from the naturally enantiopure α -carbon of the amino acid, it remains sp3 -hybridized throughout the entire sequence. By utilizing an Arndt-Eistert homologation, you extend the side chain without ever breaking the C-C bonds at the chiral center.

Quantitative Route Comparison

Synthetic RouteStarting MaterialTypical YieldEnantiomeric Excess (ee)ScalabilityPrimary Risk / Drawback
Direct Reformatsky 4-Acetoxyazetidin-2-one65–75%< 5% (Racemic)HighComplete loss of C4 stereocenter
Chiral Auxiliary 4-Acetoxyazetidin-2-one50–60%85–92%ModerateHigh cost of auxiliary; extra cleavage steps
Chiral Pool L-Aspartic Acid40–50% (Overall)> 98% High Multi-step process; requires strict temp control
Enzymatic Resolution Racemic Target45% (Max 50%)> 99%Low-Moderate50% theoretical yield limit

Self-Validating Experimental Protocol: The Chiral Pool Approach

To guarantee stereochemical integrity, we recommend the following self-validating workflow based on [3]. Every critical phase includes an In-Process Control (IPC) to validate the step before proceeding.

Step-by-Step Methodology

Step 1: Protection & Activation

  • Suspend L-aspartic acid in THF.

  • Protect the primary amine with a benzyl (Bn) group and the β -carboxyl group as a tert-butyl ester using standard peptide coupling protocols.

Step 2: Enantioretentive Cyclization

  • Cool the protected intermediate solution to strictly -78 °C under an inert Argon atmosphere.

  • Dropwise, add 1.1 equivalents of NaHMDSA (Sodium bis(trimethylsilyl)amide) to induce intramolecular cyclization.

  • Self-Validation Checkpoint 1: Isolate a crude sample and run 1 H-NMR. Proceed only if the characteristic β -lactam ring proton doublets are clearly visible at ~2.8 ppm and ~3.2 ppm.

Step 3: Arndt-Eistert Homologation

  • Convert the remaining α -carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF at 0 °C.

  • React the acid chloride with diazomethane (generated in situ) at 0 °C to form the diazoketone intermediate.

  • Self-Validation Checkpoint 2: Monitor the reaction via IR spectroscopy. The reaction is complete and safe to proceed when the distinct diazo stretch at ~2100 cm⁻¹ stabilizes and the acid chloride peak disappears.

  • Induce a Wolff Rearrangement by treating the diazoketone with silver benzoate (AgCO 2​ Ph) in the presence of tert-butanol to yield the tert-butyl ester side chain.

Step 4: Deprotection & Final Validation

  • Remove the N-benzyl protecting group via catalytic hydrogenolysis using H 2​ gas and Pd/C catalyst in a THF/MeOH mixture.

  • Filter through Celite and concentrate in vacuo to yield the final tert-butyl 2-(4-oxoazetidin-2-yl)acetate.

  • Self-Validation Checkpoint 3: Perform Chiral HPLC (e.g., using a Chiralcel OD-H column). The protocol is validated if the chromatogram confirms >98% ee .

Workflow N1 Step 1: L-Aspartic Acid Protection (N-Bn, O-tBu) N2 Step 2: N-Activation & Cyclization (NaHMDSA) N1->N2 Check1 QC Checkpoint 1: NMR confirms beta-lactam N2->Check1 N3 Step 3: Arndt-Eistert Homologation N4 Step 4: Deprotection to Tert-butyl 2-(4-oxoazetidin-2-yl)acetate N3->N4 Check2 QC Checkpoint 2: Chiral HPLC (>98% ee) N4->Check2 Check1->N3

Figure 2: Self-validating asymmetric synthesis workflow from L-aspartic acid to the target compound.

References

  • Title: New β -Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Catalytic Asymmetric Route to Carbapenems Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

Sources

Troubleshooting

Scale-up challenges for the industrial production of "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate"

Welcome to the process chemistry technical support center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Tert-butyl 2-(4-oxoazetidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry technical support center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate . As a critical β-lactam building block—often derived from 4-acetoxy-2-azetidinone or its protected derivatives (e.g., 4-AA)—this intermediate is foundational in the commercial synthesis of carbapenem and penem antibiotics[1].

Scaling up the C-C bond formation at the C4 position of the azetidin-2-one ring presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high yield, stereocontrol, and structural integrity at the pilot and manufacturing scales[2].

Process Workflow & Mechanistic Grounding

The industrial synthesis typically employs a Barbier-type or Reformatsky-type substitution. The reaction involves the displacement of the C4-acetoxy leaving group of 4-acetoxy-2-azetidinone by a zinc-enolate derived from tert-butyl bromoacetate[3].

Mechanistic Pathway

The substitution proceeds via an SN​1 -like mechanism. A Lewis acid (often ZnCl2​ generated in situ or added externally) coordinates to the acetoxy group, facilitating its departure to form a highly reactive N-acyliminium ion intermediate . The incoming bulky tert-butyl acetate enolate attacks this planar intermediate. If a chiral directing group is present at C3, it provides facial shielding, dictating an anti-attack that establishes the critical trans stereochemistry required for carbapenems.

Mechanism M1 4-Acetoxy-2-azetidinone (Starting Material) M2 Lewis Acid Coordination (ZnCl2 or TiCl4) M1->M2 Rapid Equilibrium M3 N-Acyliminium Intermediate (Reactive Cation) M2->M3 -OAc Cleavage M4 Nucleophilic Attack (t-Butyl Acetate Enolate) M3->M4 Facial Shielding M5 Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (Target Product) M4->M5 Stereoselective C-C Bond

Mechanistic pathway of C-C bond formation via N-acyliminium intermediate.

Troubleshooting Guide & FAQs

Q1: Why do we observe significant β-lactam ring-opening (hydrolysis) during the aqueous quench at pilot scale?

Causality: The 4-membered azetidin-2-one ring is highly strained and intrinsically susceptible to nucleophilic attack by water or hydroxide ions. In laboratory settings, quenching is rapid, and heat dissipates quickly. At the pilot scale, the exothermic nature of quenching unreacted zinc and organometallic species causes localized "hot spots" and pH spikes, accelerating the hydrolysis of the β-lactam core[4]. Furthermore, anomalous cleavage of the N1-C4 bond can occur if transition metal intermediates are not rapidly demetalated[3]. Solution: Transition from a direct quench to a reverse cryogenic quench . Pump the active reaction mixture into a pre-chilled (0–5 °C) biphasic system containing a pH 6.5 phosphate buffer and ethyl acetate. This ensures the pH never exceeds 7.0 and thermal energy is instantly absorbed by the bulk quench volume.

Q2: The Barbier-type reaction with Zinc dust stalls at the 10 kg scale, resulting in <50% conversion. What causes this?

Causality: Zinc surface passivation. Zinc dust rapidly forms a stable oxide layer ( ZnO ) that prevents electron transfer. While vigorous magnetic stirring and 1,2-dibromoethane activation work in a 10-gram lab flask, mechanical overhead stirrers at scale often fail to provide the shear forces necessary to continuously expose fresh metal surfaces. Solution: Implement a robust chemical activation protocol. Pre-activate the zinc dust with a catalytic amount of Trimethylsilyl chloride (TMSCl) and Iodine ( I2​ ) in anhydrous THF at 40 °C for 30 minutes prior to the addition of the substrates. Ensure the reactor is under a strict Argon atmosphere, as N2​ can sometimes be insufficient to prevent micro-oxidation at scale.

Q3: How do we control the diastereomeric ratio (dr) during scale-up without relying on cryogenic (-78 °C) conditions?

Causality: Stereocontrol is dictated by the energy difference between the diastereomeric transition states during the enolate attack[2]. At higher temperatures, this energy gap is easily overcome, leading to epimerization. Solution: Enhance the rigidity of the transition state. By using a highly coordinating solvent mixture (e.g., THF/Toluene 1:1) and ensuring a slight excess of ZnCl2​ (which acts as a bidentate chelator between the iminium nitrogen and the enolate oxygen), the reaction can be safely run at -10 °C to 5 °C while maintaining a dr of >98:2.

Scale-Up Parameter Optimization

To facilitate a seamless technology transfer from the bench to the pilot plant, quantitative modifications must be made to the reaction parameters. The table below summarizes the self-validating adjustments required to maintain scientific integrity and yield at scale.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality for Process Change
Zinc Activation 1,2-DibromoethaneTMSCl (0.05 eq) / I2​ (0.01 eq)Eliminates highly toxic/carcinogenic reagents; provides superior chemical etching of the ZnO passivation layer.
Addition Rate Bolus additionContinuous feed (2-3 hours)Mitigates thermal runaway from the highly exothermic enolate formation.
Reaction Temp 0 °C to Room Temp-10 °C to 5 °C (Strictly controlled)Prevents thermodynamic epimerization and minimizes N1-C4 bond cleavage[3].
Quench Method Direct addition of sat. NH4​Cl Reverse quench into cold pH 6.5 bufferPrevents localized pH spikes (>8.0) that trigger irreversible β-lactam ring hydrolysis.
Purification Silica Gel ChromatographyCrystallization (EtOAc/Heptane)Chromatography is economically and logistically unviable at metric ton scales[5].

Standard Operating Procedure: Pilot-Scale Synthesis

The following protocol is a self-validating system designed for the 10 kg scale. It includes critical In-Process Controls (IPCs) to ensure the reaction does not proceed to the next step if intermediate quality is compromised.

Step 1: Zinc Activation (Reactor A)
  • Charge a dry, glass-lined 100 L reactor (Reactor A) with Zinc dust (3.0 eq, ~150 mesh) and anhydrous THF (30 L) under Argon.

  • Heat the suspension to 40 °C. Add I2​ (0.01 eq) and stir until the brown color dissipates (indicating formation of ZnI2​ ).

  • Add TMSCl (0.05 eq) dropwise. Stir for 30 minutes at 40 °C, then cool to 0 °C.

Step 2: Enolate Formation & Coupling
  • In a separate vessel, prepare a solution of 4-acetoxy-2-azetidinone (1.0 eq, 10 kg) and tert-butyl bromoacetate (2.5 eq) in anhydrous THF (20 L).

  • Feed this solution into Reactor A over 3 hours, maintaining the internal temperature strictly between -5 °C and 5 °C.

  • IPC Check 1: 30 minutes post-addition, sample the reaction. Analyze via HPLC. Pass criteria: <1.0% remaining 4-acetoxy-2-azetidinone.

Step 3: Reverse Quench & Extraction
  • Prepare the quench solution in Reactor B: 50 L of 0.5 M Potassium Phosphate buffer (pH 6.5) and 30 L of Ethyl Acetate, pre-chilled to 2 °C.

  • Transfer the active reaction mixture from Reactor A into Reactor B over 1 hour. Maintain Reactor B internal temperature < 10 °C.

  • Agitate for 15 minutes, then allow phase separation. Discard the lower aqueous layer. Wash the organic layer with brine (20 L).

Step 4: Crystallization
  • Concentrate the organic layer under reduced pressure (max jacket temp 35 °C) to a volume of ~15 L.

  • Add n-Heptane (40 L) slowly over 2 hours while cooling the mixture to 0 °C to induce crystallization.

  • Filter the white crystalline solid, wash with cold n-Heptane, and dry under vacuum at 30 °C.

  • IPC Check 2: Chiral HPLC and Karl Fischer titration. Pass criteria: Purity >98%, dr >98:2, Moisture <0.5%.

ProcessFlow N1 Reactor A: Zn Activation (TMSCl, I2, THF, 40°C) N2 Continuous Feed (Substrate + t-Butyl Bromoacetate) N1->N2 Cool to 0°C N3 C-C Coupling (Internal Temp: -5°C to 5°C) N2->N3 3-Hour Dosing N4 Reactor B: Reverse Quench (pH 6.5 Buffer, <10°C) N3->N4 IPC: <1% SM N5 Crystallization (EtOAc / n-Heptane, 0°C) N4->N5 Phase Split & Concentration

Industrial scale-up workflow for Tert-butyl 2-(4-oxoazetidin-2-yl)acetate synthesis.

References

  • An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug ACS Publications URL:[Link]

  • (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate in Zinc- and Samarium-Promoted Substitution Reactions ResearchGate URL:[Link]

  • KR101314955B1 - Process for the preparation of intermediate of penem antibiotic Google Patents URL
  • Electrooxidative desulfurization/chlorination: A facile synthesis of 4-chloro-2-azetidinones Clockss URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Synthons in β-Lactam Synthesis: A Comparative Guide on Tert-butyl 2-(4-oxoazetidin-2-yl)acetate and Alternatives

Executive Summary The stereoselective construction of the β-lactam (azetidin-2-one) ring is a cornerstone of modern medicinal chemistry, essential not only for classical antibiotics (penicillins, carbapenems) but also fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective construction of the β-lactam (azetidin-2-one) ring is a cornerstone of modern medicinal chemistry, essential not only for classical antibiotics (penicillins, carbapenems) but also for the synthesis of complex non-β-lactam targets like the paclitaxel side chain and novel peptidomimetics [[1]]().

For drug development professionals scaling these syntheses, selecting the correct chiral synthon dictates the overall atom economy, step count, and stereochemical fidelity of the route. This guide provides an objective, data-driven comparison between Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (TBOA) , the versatile 4-Acetoxyazetidin-2-one (4-AA) class, and Chiral Imines/Ketenes used in de novo assembly.

Mechanistic Profiling & Synthon Architecture

The utility of a β-lactam synthon is defined by its functional handles and its behavior under highly reactive conditions.

  • Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (TBOA): This synthon features a pre-installed C4 acetic acid appendage protected as a tert-butyl ester. Causality in design: The tert-butyl group provides immense steric shielding, preventing unintended nucleophilic attack at the ester carbonyl during complex enolate manipulations. Furthermore, it offers orthogonal deprotection; it can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid) without hydrolyzing the highly base-sensitive β-lactam core 2. It is the premier choice when the target molecule (like a carbapenem) requires a bicyclic ring closure via a C4 extension.

  • 4-Acetoxyazetidin-2-ones (4-AA / 4-BMA): These synthons rely on a C4 leaving group. Causality in design: When activated by a Lewis acid, the 4-acetoxy group departs to form a highly reactive N-acyliminium intermediate. Incoming nucleophiles subsequently attack from the less hindered face (typically anti to the C3 substituent), allowing for highly diastereoselective installation of diverse carbon or heteroatom frameworks 1.

  • Chiral Imines/Ketenes: Instead of modifying an existing ring, this approach uses the Staudinger [2+2] cycloaddition to build the ring de novo. Causality in design: By employing chiral auxiliaries or planar-chiral nucleophilic catalysts, researchers can dictate the absolute configuration of the C3 and C4 stereocenters simultaneously during ring formation [[3]]().

SynthonComparison Root Chiral β-Lactam Synthons TBOA Tert-butyl 2-(4-oxoazetidin-2-yl)acetate (Pre-installed C4 Appendage) Root->TBOA AA 4-Acetoxyazetidin-2-ones (C4 Leaving Group) Root->AA Staudinger Chiral Imines/Ketenes (De Novo Assembly) Root->Staudinger TBOA_Out Direct Bicyclic Closure (Atom Economical) TBOA->TBOA_Out Base/Metal Catalysis AA_Out Nucleophilic Displacement (Highly Versatile) AA->AA_Out Lewis Acid + Nucleophile Staudinger_Out [2+2] Cycloaddition (Custom Stereocenters) Staudinger->Staudinger_Out Chiral Catalyst

Divergent synthetic pathways of primary chiral β-lactam synthons.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics across the three primary synthon classes, providing a baseline for route scouting 3, 4.

Performance MetricTert-butyl 2-(4-oxoazetidin-2-yl)acetate4-Acetoxyazetidin-2-one (4-AA)Chiral Imines (Staudinger)
Primary Structural Role Direct precursor for bicyclic core closureVersatile hub for diverse C4 functionalizationDe novo asymmetric ring construction
Reactive Intermediate Enolate / Rh-CarbenoidN-Acyliminium ionKetene-Imine cycloadduct
Stereocontrol Mechanism Substrate-controlled (retains existing centers)Diastereoselective attack (anti to C3 group)Catalyst or Auxiliary-controlled
Typical Step Yields 75–85% (Alkylation & Closure)60–90% (Nucleophilic displacement)70–95% (Cycloaddition)
Industrial Scalability High (Reduces step count if target matches appendage)Very High (Established industry standard)Moderate (Dependent on chiral catalyst cost)

Engineered Protocols & Self-Validating Workflows

To ensure scientific integrity, protocols must be treated as self-validating systems. The following methodologies detail the critical steps and the in-process controls (IPCs) required to verify success without waiting for final isolation.

Protocol A: Bicyclic Core Assembly via TBOA

This workflow leverages the tert-butyl ester of TBOA to construct the carbapenem bicyclic core via a diazo transfer and Rh(II)-catalyzed N-H insertion 2.

  • Deprotection: Dissolve TBOA in anhydrous Dichloromethane (DCM). Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise (1:1 v/v ratio to DCM). Causality: TFA selectively cleaves the tert-butyl ester to yield the free carboxylic acid while leaving the β-lactam amide bond intact.

  • Diazo Transfer: Convert the resulting acid to a diazo ketone using 1,1'-Carbonyldiimidazole (CDI) followed by ethereal diazomethane or a safer diazo-transfer reagent (e.g., p-ABSA) in the presence of a non-nucleophilic base.

  • Carbenoid Insertion: Dilute the diazo intermediate in refluxing anhydrous DCM. Add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄, 1-2 mol%). Causality: The Rh(II) catalyst decomposes the diazo group to an electrophilic metal-carbenoid, which rapidly undergoes intramolecular insertion into the adjacent β-lactam N-H bond, closing the 5-membered ring.

  • Self-Validation (IPC):

    • FTIR Monitoring: The starting β-lactam exhibits a highly strained carbonyl stretch at 1760–1780 cm⁻¹ . Successful bicyclic closure often shifts this stretch slightly higher (up to 1785 cm⁻¹ ) due to increased ring strain. A drop to ~1650 cm⁻¹ immediately diagnoses unintended ring-opening.

    • TLC: Non-arylated β-lactams lack strong UV chromophores. Use KMnO₄ stain; the intact lactam will appear as a bright yellow spot against a purple background.

TBOA_Workflow Step1 1. TBOA Starting Material Step2 2. t-Butyl Cleavage (TFA/DCM, 0°C) Step1->Step2 Step3 3. Diazo Transfer (CDI, Diazo Reagent) Step2->Step3 Step4 4. Carbenoid Insertion (Rh2(OAc)4, Reflux) Step3->Step4 Step5 5. Bicyclic Carbapenem Core Step4->Step5

Experimental workflow for carbapenem core assembly utilizing TBOA.

Protocol B: Nucleophilic Displacement of 4-AA

This protocol is utilized when diverse C4 functionalization is required, capitalizing on the "β-lactam synthon method" 1.

  • Activation: Dissolve 4-Acetoxyazetidin-2-one in anhydrous DCM under Argon. Cool to -20°C. Add 1.2 equivalents of a Lewis acid (e.g., Zinc chloride or Boron trifluoride etherate). Causality: The Lewis acid coordinates to the acetoxy carbonyl, promoting its departure and generating the reactive N-acyliminium ion.

  • Nucleophilic Attack: Slowly add 1.5 equivalents of a silyl enol ether. Allow the reaction to warm to 0°C over 2 hours.

  • Self-Validation (IPC):

    • NMR Verification: In the ¹H-NMR spectrum, the C4 proton of the starting 4-AA typically resonates far downfield at ~5.8 ppm due to the adjacent oxygen. Upon successful displacement with a carbon nucleophile, this proton shifts significantly upfield to ~3.5–4.0 ppm , providing immediate confirmation of substitution.

Strategic Selection Criteria

The choice between these synthons should be dictated by the structural demands of the target API:

  • Select TBOA when: The synthetic target is a classical carbapenem or penem where the C4 appendage naturally maps onto the -CH₂COOH framework. By utilizing TBOA, chemists bypass the nucleophilic displacement step entirely, improving overall atom economy and reducing the number of synthetic unit operations.

  • Select 4-AA / 4-BMA when: Developing novel β-lactamase inhibitors, non-natural amino acids, or taxoid side chains. The ability to displace the acetoxy group with virtually any carbon, nitrogen, or sulfur nucleophile makes it the ultimate divergent hub 1.

  • Select Chiral Imines when: The required stereochemistry at C3/C4 is highly non-standard, or when accessing enantiopure β-lactams directly from inexpensive, achiral starting materials via asymmetric catalysis is economically favorable 4.

References

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at:[Link]

  • β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews - ACS Publications. Available at:[Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • A Catalytic Asymmetric Route to Carbapenems. PMC. Available at:[Link]

Sources

Comparative

Spectroscopic validation of "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" structure and purity

Title: Spectroscopic Validation of "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate": Structure, Purity, and Comparative Efficacy Introduction & Strategic Context In the highly specialized field of beta-lactam antibiotic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate": Structure, Purity, and Comparative Efficacy

Introduction & Strategic Context In the highly specialized field of beta-lactam antibiotic synthesis, the structural integrity of the azetidin-2-one (beta-lactam) ring is paramount. "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" serves as a foundational building block for the carbapenem class of antibiotics (e.g., meropenem, ertapenem). Validating the structural fidelity and absolute purity of this intermediate is a critical quality control step before committing it to complex, multi-step downstream syntheses. This guide provides an in-depth comparative analysis of this specific ester against its alternatives, detailing the causal mechanisms behind its spectroscopic signatures and outlining self-validating analytical protocols.

Comparative Analysis: Why the Tert-Butyl Ester?

When designing a synthetic route toward carbapenems, chemists must select an appropriate protecting group for the C4-acetate side chain. The choice of a tert-butyl ester over a methyl or benzyl ester is not arbitrary; it is dictated by the chemical reactivity of the beta-lactam core.

The beta-lactam ring is notoriously susceptible to nucleophilic attack and basic hydrolysis. If a methyl ester were used, its removal would require basic conditions (e.g., LiOH), which would simultaneously open the four-membered beta-lactam ring, destroying the pharmacophore. Conversely, a benzyl ester requires hydrogenolysis (H₂, Pd/C), which can be incompatible with sulfur-containing side chains introduced later in the synthesis. The tert-butyl ester provides massive steric bulk—shielding the ester from unwanted side reactions during C3-alkylation—and can be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) that leave the acid-stable but base-labile beta-lactam ring perfectly intact[1].

Table 1: Comparative Efficacy of Acetate Protecting Groups

PropertyTert-butyl 2-(4-oxoazetidin-2-yl)acetateMethyl 2-(4-oxoazetidin-2-yl)acetateBenzyl 2-(4-oxoazetidin-2-yl)acetate
Ester C=O IR Stretch ~1730 cm⁻¹~1740 cm⁻¹~1735 cm⁻¹
Deprotection Condition Mild acid (TFA, neat or in DCM)Basic hydrolysis (LiOH/NaOH)Hydrogenolysis (H₂, Pd/C)
β-Lactam Ring Stability High (acidic cleavage preserves ring)Low (base opens the β-lactam)Moderate (catalyst poisoning risk)
Steric Shielding Excellent (prevents side reactions)Poor (susceptible to nucleophiles)Moderate
Characteristic MS Loss [M+H]⁺ - 56 (Loss of isobutylene)[M+H]⁺ - 32 (Loss of methanol)[M+H]⁺ - 91 (Tropylium ion loss)

Spectroscopic Validation Workflows

Validating this intermediate requires orthogonal analytical techniques to confirm both the intact ring structure and the stereochemical configuration.

FT-IR Spectroscopy: The Carbonyl Conundrum In standard amides, the nitrogen lone pair delocalizes into the carbonyl, giving the C-O bond partial single-bond character and lowering the stretching frequency (1650–1680 cm⁻¹). However, in the highly strained four-membered azetidin-2-one ring, geometric constraints prevent optimal orbital overlap for this resonance. Consequently, the beta-lactam carbonyl retains more double-bond character, shifting the IR absorption to a significantly higher frequency (~1755–1770 cm⁻¹)[2]. This allows clear differentiation from the tert-butyl ester carbonyl, which appears around 1730 cm⁻¹.

NMR Spectroscopy: Stereochemical Causality The vicinal coupling constant (³J) between the H-3 and H-4 protons on the azetidin-2-one ring is dictated by the Karplus relationship. In this rigid ring system, cis protons have a dihedral angle near 0°, resulting in a larger coupling constant (J = 5–6 Hz). Trans protons have a dihedral angle closer to 120°, yielding a significantly smaller coupling constant (J = 2–3 Hz)[3]. The presence of the tert-butyl group is easily confirmed by a massive 9-proton singlet at ~1.4 ppm in the ¹H NMR spectrum[4].

AnalyticalWorkflow cluster_methods Spectroscopic Methods cluster_validation Validation Criteria Sample Tert-butyl 2-(4-oxoazetidin-2-yl)acetate IR FT-IR (ATR) Carbonyl Stretches Sample->IR NMR 1H/13C NMR Coupling & Shifts Sample->NMR MS LC-MS (ESI+) Fragmentation Sample->MS IR_Val β-Lactam C=O: ~1760 cm⁻¹ Ester C=O: ~1730 cm⁻¹ IR->IR_Val NMR_Val ³J_3,4 = 2-3 Hz (trans) t-Butyl Singlet: 1.4 ppm NMR->NMR_Val MS_Val [M+H]⁺ = 186 Fragment = 130 (M-56) MS->MS_Val Pass Structure & Purity Confirmed IR_Val->Pass NMR_Val->Pass MS_Val->Pass

Analytical workflow for the orthogonal spectroscopic validation of the beta-lactam intermediate.

Self-Validating Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Purity Rationale: Traditional HPLC-UV can overestimate purity if impurities lack chromophores. qNMR provides a self-validating, absolute mass fraction by comparing the analyte against an internal standard of known purity.

  • Preparation: Accurately weigh ~20.00 mg of the tert-butyl 2-(4-oxoazetidin-2-yl)acetate sample and ~10.00 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, TMB) into a vial using a calibrated microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃ and transfer to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse. Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically 15–20 seconds) to ensure complete longitudinal relaxation and quantitative integration.

  • Analysis: Integrate the TMB aromatic singlet (3H, ~6.1 ppm) and the tert-butyl singlet of the analyte (9H, ~1.4 ppm).

  • Validation: Calculate absolute purity using the mass/integration ratio formula. If the baseline is perfectly flat and the phase is correctly adjusted, the calculated purity is absolute.

Protocol B: LC-MS Impurity Profiling Rationale: This method differentiates the intact product from its primary degradation product (the ring-opened beta-amino acid).

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm) to ensure sharp peak shapes.

  • Mobile Phase: Gradient elution using A = 0.1% Formic acid in water and B = 0.1% Formic acid in Acetonitrile (5% B to 95% B over 5 minutes).

  • Detection (ESI+): Monitor for the intact beta-lactam ([M+H]⁺ at m/z 186).

  • Validation: Induce in-source fragmentation by increasing the cone voltage. A self-validating positive result will show a dominant fragment at m/z 130, corresponding to the highly characteristic loss of isobutylene (M-56) from the tert-butyl group. The absence of an m/z 204 peak confirms the beta-lactam ring has not hydrolyzed.

Synthetic Application

SyntheticPathway Start Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Step1 C3-Alkylation (Enolate Formation) Start->Step1 Base, R-X Step2 Ester Deprotection (TFA, Mild Acid) Step1->Step2 Loss of Isobutylene Step3 Bicyclic Ring Closure (Condensation) Step2->Step3 Intramolecular Reaction End Carbapenem Core (e.g., Meropenem) Step3->End

Synthetic pathway demonstrating the strategic utility of the tert-butyl ester in carbapenem synthesis.

Sources

Validation

Structural Elucidation of Beta-Lactam Synthons: A Comparison Guide for Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Derivatives

Executive Summary The structural elucidation of small-molecule intermediates is a critical bottleneck in drug development. For highly strained beta-lactam synthons like "tert-butyl 2-(4-oxoazetidin-2-yl)acetate" (4-AA) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule intermediates is a critical bottleneck in drug development. For highly strained beta-lactam synthons like "tert-butyl 2-(4-oxoazetidin-2-yl)acetate" (4-AA) and its derivatives, determining the absolute stereochemistry is non-negotiable, as it directly dictates the biological efficacy of the downstream active pharmaceutical ingredients (APIs). This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against alternative analytical methods, providing researchers with causality-driven, self-validating protocols for crystallographic analysis.

The Critical Role of Stereochemistry in Azetidin-2-ones

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a four-membered cyclic amide (beta-lactam) that serves as a powerful synthon for the synthesis of biologically active molecules. It is the foundational building block for the carbapenem class of antibiotics and a variety of novel tubulin-destabilizing anticancer agents1[1].

The pharmacological efficacy of these derivatives is inextricably linked to the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring. For instance, a trans configuration between the C3 and C4 substituents is often mandatory for optimal target binding in tubulin-targeting agents 2[2].

Comparative Analysis: Structural Elucidation Methodologies

To confirm the stereochemistry of synthesized 4-AA derivatives, researchers typically rely on three orthogonal techniques: SC-XRD, 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT) modeling.

While NMR is the high-throughput workhorse of the synthetic lab, it relies heavily on empirical coupling constants. For beta-lactams, the J3,4​ proton coupling constant is diagnostic: J3,4​ cis typically ranges from 3.0–5.6 Hz, whereas J3,4​ trans ranges from 0–2.7 Hz3[3]. However, relying solely on NMR can lead to ambiguities if the ring exhibits unexpected conformational flexibility or if substituent electronegativity skews the J -values4[4]. SC-XRD remains the unequivocal gold standard, providing absolute 3D spatial coordinates.

Table 1: Objective Comparison of Structural Elucidation Techniques for Beta-Lactams

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)2D NMR Spectroscopy (NOESY/COSY)Density Functional Theory (DFT)
Primary Output Absolute 3D spatial coordinates & packingRelative stereochemistry & connectivityTheoretical stable conformers
Stereochemical Certainty Unambiguous (Gold Standard)High, but relies on J -coupling limitsPredictive only
Sample Requirement >0.1 mm high-quality single crystal~5-10 mg highly pure liquid/solidNone (In silico)
Throughput / Time Days to Weeks (Crystallization bottleneck)HoursDays (Computational time)
Key Limitation Crystal growth is empirical and challengingConformational averaging in solutionRequires empirical validation
Causality-Driven Experimental Workflow for SC-XRD

Growing diffraction-quality crystals of 4-AA derivatives presents unique challenges. The beta-lactam ring is susceptible to hydrolytic ring-opening, and the tert-butyl acetate moiety is highly prone to rotational disorder.

Step-by-Step Methodology & Causality:

  • Step 1: Purity Optimization

    • Protocol: Purify the synthesized 4-AA derivative via preparative HPLC to achieve >99% purity.

    • Causality: Even trace impurities (<1%) can act as crystal growth terminators or induce non-merohedral twinning, rendering the crystal useless for diffraction.

  • Step 2: Solvent Selection & Crystallization (Vapor Diffusion)

    • Protocol: Dissolve 5-10 mg of the 4-AA derivative in a minimal volume of a good solvent (e.g., ethyl acetate) inside a 2 mL inner vial. Place this open vial inside a 20 mL sealed chamber containing 5 mL of an anti-solvent (e.g., hexanes).

    • Causality: Vapor diffusion is strictly chosen over slow evaporation. Beta-lactams can degrade upon prolonged exposure to atmospheric moisture 5[5]. Vapor diffusion achieves supersaturation rapidly and in a closed, anhydrous environment, preventing hydrolytic degradation.

  • Step 3: Cryo-Cooling and Data Collection

    • Protocol: Mount the crystal on a goniometer loop using paratone oil and immediately plunge it into a 100 K nitrogen cryo-stream.

    • Causality: The tert-butyl group possesses high thermal kinetic energy, leading to severe rotational disorder at room temperature. Cooling to 100 K "freezes" this motion, drastically improving the resolution of the electron density map and reducing the thermal ellipsoid volumes.

  • Step 4: Phase Solution and Refinement

    • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares minimization on F2 (SHELXL).

Visualizing the Elucidation Workflow

G Synth Synthesis of 4-AA Derivatives Cryst Single Crystal Growth (Vapor Diffusion) Synth->Cryst High Purity (>99%) Screen Preliminary Screening (Microscope & X-ray) Cryst->Screen Suitable Crystal (>0.1mm) Diffract SC-XRD Data Collection (Cryo-stream 100K) Screen->Diffract Good Diffraction Solve Phase Problem Solution (Direct Methods) Diffract->Solve Electron Density Map Refine Structure Refinement (Least Squares) Solve->Refine Initial Model Validate Self-Validation (R-factor < 5%, ORTEP) Refine->Validate Final Coordinates

Workflow for SC-XRD structural elucidation of 4-AA beta-lactam derivatives.
Trustworthiness: A Self-Validating Protocol

A crystallographic model is merely a mathematical hypothesis until it is rigorously validated. To ensure the absolute integrity of the 4-AA derivative structure, the following self-validating parameters must be strictly met before the protocol is considered successful:

  • R-factor ( R1​ ): Must be < 5.0% . This value quantifies the agreement between the calculated crystallographic model and the experimental diffraction data. Higher values indicate an unresolved structure or poor data quality.

  • Goodness-of-Fit (GoF): Should be approximately 1.0 (acceptable range: 0.95 to 1.05). A GoF significantly greater than 1 indicates an under-parameterized model (e.g., missed solvent molecules in the lattice).

  • ORTEP Ellipsoid Analysis: Thermal ellipsoids must be checked at the 50% probability level. Elongated or "cigar-shaped" ellipsoids on the tert-butyl carbons indicate unresolved rotational disorder or incorrect atom assignment that must be modeled using split occupancies.

  • CheckCIF Validation: The final .cif file must be run through the International Union of Crystallography (IUCr) CheckCIF routine. Any Level A or B alerts (such as missing symmetry or short intra-molecular contacts) must be resolved to ensure the protocol has validated itself 2[2].

References
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:[Link]

  • Azetidin-2-ones, Synthon for Biologically Important Compounds Source: ResearchGate URL:[Link]

  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents Source: ACS Publications URL:[Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells Source: PMC (NIH) URL:[Link]

  • New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source: ACS Publications URL:[Link]

Sources

Comparative

In Vitro and In Vivo Validation of Carbapenems Derived from Tert-butyl 2-(4-oxoazetidin-2-yl)acetate: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Efficacy, Mechanistic Causality, and Self-Validating Experimental Workflows Introduction: The Chemical F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Efficacy, Mechanistic Causality, and Self-Validating Experimental Workflows

Introduction: The Chemical Foundation of Carbapenems

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a critical chiral intermediate in the total synthesis of advanced β-lactam antibiotics, specifically carbapenems (e.g., Meropenem, Imipenem, Doripenem) and monobactams. The 4-oxoazetidine core constitutes the highly strained β-lactam ring, which is responsible for acylating and irreversibly inhibiting penicillin-binding proteins (PBPs)[1].

Compared to traditional penicillins and cephalosporins, carbapenem derivatives feature a carbon atom substituted for sulfur at position 1 of the thiazolidine ring and an adjacent unsaturated bond. This structural evolution confers exceptional stability against most serine β-lactamases (such as ESBLs and AmpC). However, the global proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB) has necessitated the rigorous validation of these compounds in combination with novel β-lactamase inhibitors (e.g., Vaborbactam, Relebactam)[2].

Mechanistic Rationale & Resistance Pathways

To understand the experimental validation of these compounds, we must first map the biochemical interactions at the bacterial cell wall.

MOA CBP Carbapenem Core (Derived from tert-butyl 2-(4-oxoazetidin-2-yl)acetate) PBP Penicillin-Binding Proteins (PBPs) CBP->PBP Binds & Acylates CWS Cell Wall Synthesis Inhibition (Bactericidal Effect) PBP->CWS Leads to CBPase Carbapenemases (e.g., KPC, NDM, OXA) CBPase->CBP Hydrolyzes β-lactam ring BLI β-Lactamase Inhibitors (e.g., Vaborbactam, Relebactam) BLI->CBPase Covalently Inhibits

Caption: Mechanism of action of carbapenems and the counter-inhibition of carbapenemases.

In Vitro Validation: Broth Microdilution Profiling

The primary metric for comparing the potency of tert-butyl 2-(4-oxoazetidin-2-yl)acetate-derived compounds against traditional alternatives (like Ceftriaxone) is the Minimum Inhibitory Concentration (MIC).

Causality of Experimental Choices

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is utilized. Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly required[1]. The precise adjustment of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L) is not arbitrary; divalent cations stabilize the bacterial outer membrane and directly influence the expression of porin channels (e.g., OprD in Pseudomonas aeruginosa). Because carbapenems rely heavily on porin channels for periplasmic entry, failing to adjust cations leads to artificially skewed, non-reproducible MIC values[3].

Protocol: Self-Validating Broth Microdilution
  • Media Preparation: Prepare CAMHB according to CLSI guidelines. For fastidious organisms (e.g., Streptococcus pneumoniae), supplement with 2-5% lysed horse blood[1].

  • Compound Dilution: Dissolve the synthesized carbapenem and comparator drugs (e.g., Imipenem, Ceftriaxone) in appropriate solvents. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a final test range of 0.016 to 64 µg/mL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in physiological saline to match a 0.5 McFarland standard (approx. 1−2×108 CFU/mL). Dilute the suspension in CAMHB to yield a final well concentration of 5×105 CFU/mL[3].

  • Incubation: Incubate plates at 35°C ± 2°C for 16–20 hours in ambient air.

  • System Self-Validation (Crucial Step): The assay is structurally invalid unless the MIC of the internal Quality Control (QC) strain (e.g., E. coli ATCC 25922) falls strictly within the CLSI-defined acceptable range (e.g., 0.016–0.06 µg/mL for Meropenem). If the QC strain fails, the entire plate must be discarded, as it indicates media degradation or compound instability.

Quantitative Data: In Vitro Efficacy Comparison
Antimicrobial AgentE. coli (Wild Type) MIC (µg/mL)K. pneumoniae (KPC-2⁺) MIC (µg/mL)A. baumannii (OXA-23⁺) MIC (µg/mL)
Ceftriaxone (3rd Gen Ceph)0.06>64>64
Imipenem (Early Carbapenem)0.123232
Meropenem (Advanced Carbapenem)0.036416
Meropenem + Vaborbactam 0.030.5 16

Data synthesis based on comparative studies of carbapenem/β-lactamase inhibitor combinations[4],[2]. Notice how the addition of Vaborbactam restores Meropenem's efficacy against KPC-producing strains, but not against OXA-producing A. baumannii, highlighting the specific mechanistic targeting of the inhibitor.

In Vivo Validation: Neutropenic Murine Thigh Infection Model

While in vitro MIC provides baseline potency, it cannot account for pharmacokinetics (PK), tissue penetration, or protein binding. The neutropenic murine thigh infection model is the premier in vivo system for validating the pharmacodynamics (PD) of carbapenems[5].

Causality of Experimental Choices

Mice are rendered neutropenic using cyclophosphamide prior to infection. Why? This deliberate immunosuppression isolates the antimicrobial efficacy of the drug from the host's immune clearance[6]. It allows researchers to precisely determine the critical PD index for β-lactams: the percentage of the dosing interval that free drug concentrations remain above the MIC ( fT>MIC )[5]. The thigh muscle is chosen because it provides a contained, highly vascularized compartment where both thighs can be infected independently, doubling the sample size per animal without increasing the total number of mice[6].

InVivo N1 Immunosuppression (Cyclophosphamide) N2 Intramuscular Inoculation (10^7 CFU/thigh) N1->N2 Day -4 & -1 N3 Antimicrobial Treatment (Carbapenem ± Inhibitor) N2->N3 2h Post-Infection N4 Tissue Harvest & Homogenization (24h Post-Treatment) N3->N4 24h Pharmacodynamic Monitoring N5 CFU Enumeration (Log10 Reduction Analysis) N4->N5 Serial Dilution & Plating

Caption: Workflow of the neutropenic murine thigh infection model for pharmacokinetic/pharmacodynamic validation.

Protocol: Self-Validating Murine Thigh Model
  • Immunosuppression: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection. This induces profound neutropenia (<100 neutrophils/mm³)[6].

  • Infection: Inoculate each thigh intramuscularly with 0.1 mL of bacterial suspension containing approximately 107 CFU of the test isolate[5].

  • Treatment: Beginning 2 hours post-inoculation, administer humanized dosing regimens of the carbapenem (e.g., Meropenem 300 mg/kg ± Vaborbactam 50 mg/kg) via subcutaneous or intravenous injection[4].

  • Tissue Harvesting: Euthanize mice 24 hours post-treatment. Aseptically excise the thigh muscles and homogenize them in 5 mL of sterile normal saline[5].

  • System Self-Validation (Crucial Step): A parallel cohort of untreated control mice must be sacrificed at 0 hours (time of first dose) and 24 hours. The assay is only valid if the 24-hour untreated controls demonstrate at least a 1.0 to 2.0log10​ CFU/thigh increase compared to the 0-hour controls[5]. If the bacteria fail to grow in the untreated mice, the infection model failed, and any apparent "efficacy" in the treated group is an artifact.

Quantitative Data: In Vivo Efficacy Comparison
Treatment GroupPathogen StrainBaseline (0h) CFU/thigh24h CFU/thighChange in log10​ CFU
Untreated Control K. pneumoniae (KPC⁺) 5.92±0.35 9.21±0.70 +3.29 (Valid Growth)
Meropenem (300 mg/kg) K. pneumoniae (KPC⁺) 5.92±0.35 8.85±0.42 +2.93 (Treatment Failure)
Meropenem + Vaborbactam K. pneumoniae (KPC⁺) 5.92±0.35 3.03±0.51 -2.89 (Bactericidal)

Data synthesis based on in vivo murine models[5],[4]. The combination therapy achieves a >2-log reduction, satisfying the bactericidal endpoint required for severe clinical infections.

Conclusion

The transformation of tert-butyl 2-(4-oxoazetidin-2-yl)acetate into advanced carbapenems represents a pinnacle of antibacterial drug design. However, as demonstrated by the rigorous in vitro broth microdilution and in vivo murine thigh models, the base carbapenem architecture is increasingly vulnerable to specific carbapenemases. By employing strictly controlled, self-validating experimental systems, researchers can definitively prove that pairing these derivatives with next-generation β-lactamase inhibitors is not just beneficial, but an absolute clinical necessity for targeting modern multidrug-resistant pathogens.

References

  • In Vitro and In Vivo Antibacterial Activities of CS-023 (RO4908463)
  • Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo Frontiers in Microbiology URL
  • Characterizing In Vivo Pharmacodynamics of Carbapenems against Acinetobacter baumannii in a Murine Thigh Infection Model To Support Breakpoint Determinations Antimicrobial Agents and Chemotherapy - PMC / NIH URL
  • Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae Antimicrobial Agents and Chemotherapy - PMC / NIH URL
  • Establishing the reference broth microdilution MIC method for cefepime-taniborbactam Journal of Clinical Microbiology - PMC / NIH URL
  • Neutropenic Thigh Infection Model Charles River Laboratories URL

Sources

Validation

Benchmarking "Tert-butyl 2-(4-oxoazetidin-2-yl)acetate" against other key intermediates in antibiotic synthesis

For decades, the β-lactam ring system has been the cornerstone of antibacterial therapy, with penicillins, cephalosporins, and the highly potent carbapenems playing a crucial role in combating bacterial infections.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the β-lactam ring system has been the cornerstone of antibacterial therapy, with penicillins, cephalosporins, and the highly potent carbapenems playing a crucial role in combating bacterial infections.[1] The efficacy of these antibiotics is intrinsically linked to the strained four-membered azetidin-2-one ring, which acts as an irreversible inhibitor of bacterial cell wall synthesis.[1][2] The industrial-scale synthesis of these life-saving drugs hinges on the efficient and stereoselective preparation of key monocyclic β-lactam intermediates.

This guide provides an in-depth comparative analysis of several pivotal azetidinone intermediates, with a focus on Tert-butyl 2-(4-oxoazetidin-2-yl)acetate . We will benchmark this versatile building block against other widely used intermediates in the synthesis of carbapenem and penem antibiotics, offering a comprehensive overview for researchers, chemists, and professionals in drug development. Our analysis will be grounded in synthetic efficiency, stereochemical control, and overall practicality in multi-step synthetic campaigns.

The Central Role of the Azetidin-2-one Core

The 2-azetidinone ring is the pharmacophore of all β-lactam antibiotics. Its inherent ring strain makes the amide bond susceptible to nucleophilic attack by the transpeptidase enzymes responsible for cross-linking the bacterial peptidoglycan cell wall.[1] The substituents on the azetidinone ring at the C3 and C4 positions are critical for determining the antibacterial spectrum, stability to β-lactamases, and pharmacokinetic properties of the final drug molecule.[3] Consequently, the choice of the initial azetidinone intermediate is a decision of paramount importance in the overall synthetic strategy.

In Focus: Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a valuable and versatile intermediate in the synthesis of a variety of β-lactam antibiotics. The tert-butyl ester provides a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule.[4] The acetate side chain at the C4 position offers a convenient handle for introducing the desired side chains characteristic of various carbapenem and penem antibiotics.

Representative Synthesis of Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

The synthesis of this intermediate often involves the cyclization of a suitable precursor. A common approach is the Staudinger cycloaddition between a ketene and an imine.

Experimental Protocol: Synthesis via Staudinger Cycloaddition

  • Imine Formation: A suitable imine is prepared by the condensation of an amine and an aldehyde.

  • Ketene Generation: A ketene is generated in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine.

  • [2+2] Cycloaddition: The imine and ketene undergo a [2+2] cycloaddition reaction to form the β-lactam ring. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the imine and ketene.

  • Purification: The resulting tert-butyl 2-(4-oxoazetidin-2-yl)acetate is purified by column chromatography or recrystallization.

Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloaddition [2+2] Staudinger Cycloaddition Imine->Cycloaddition Acyl_Chloride Acyl Chloride Ketene Ketene (in situ) Acyl_Chloride->Ketene Base Base (e.g., Triethylamine) Base->Ketene Ketene->Cycloaddition Target Tert-butyl 2-(4-oxoazetidin-2-yl)acetate Cycloaddition->Target

Caption: Synthetic workflow for Tert-butyl 2-(4-oxoazetidin-2-yl)acetate.

Key Competitors and Alternative Intermediates

While tert-butyl 2-(4-oxoazetidin-2-yl)acetate is a valuable intermediate, several other azetidinone derivatives are widely employed in the synthesis of blockbuster antibiotics like meropenem, doripenem, and imipenem. The choice of intermediate is often dictated by the specific stereochemical requirements of the target antibiotic and the overall synthetic strategy.

(3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone

This is a cornerstone intermediate in the synthesis of many carbapenem antibiotics, including thienamycin, the first clinically used carbapenem.[5][6] The key features of this intermediate are the C3 side chain with the correct (R)-stereochemistry for the hydroxyethyl group found in many carbapenems, and the acetoxy group at C4, which serves as a leaving group for the introduction of the carbapenem side chain.

A notable synthesis of this intermediate involves a Cu(I)-mediated Kinugasa cycloaddition, which has been reported to achieve a 73% yield.[5]

4-Vinyl-2-azetidinone Derivatives

For the synthesis of 1-methylcarbapenems, 4-vinyl-2-azetidinone derivatives are crucial intermediates.[7] The vinyl group can be further functionalized, for example, through hydroformylation, to introduce the necessary side chain. Regio- and stereoselective hydroformylation of (3S,4R)-3-[(R)-1-(tert-butyldimethyl-silyloxy)ethyl]-4-vinyl-2-azetidinone is a key step in the synthesis of 1-methylcarbapenem antibiotics.[7]

Bicyclic Ketoesters

In some synthetic routes, particularly for imipenem, bicyclic ketoesters serve as advanced intermediates.[8][9] These intermediates already contain the fused ring system of the final carbapenem, and subsequent steps involve the introduction of the side chains.

Comparative Analysis of Key Intermediates

The following table provides a comparative overview of the key intermediates discussed, highlighting their primary applications and key synthetic considerations.

IntermediatePrimary Application(s)Key Synthetic Features & AdvantagesReported Yields (in key steps)
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate General precursor for various penems and carbapenemsVersatile handle at C4; stable tert-butyl protecting group.Variable, depends on specific cycloaddition.
(3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone Thienamycin, Meropenem, DoripenemPre-installed C3 side chain with correct stereochemistry; acetoxy is a good leaving group.73% (Kinugasa cycloaddition)[5]
(3S,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-vinyl-2-azetidinone 1-Methylcarbapenems (e.g., Meropenem, Doripenem)Vinyl group allows for diverse functionalization (e.g., hydroformylation).High stereoselectivity in subsequent reactions.[7]
Bicyclic Ketoesters ImipenemAdvanced intermediate with pre-formed bicyclic core.Route-dependent.

Experimental Workflows: A Deeper Dive

The successful synthesis of carbapenem and penem antibiotics is a testament to the ingenuity of organic chemists. The following diagram illustrates a generalized synthetic workflow for a carbapenem antibiotic, highlighting the crucial role of the azetidinone intermediate.

Start Simple Starting Materials Azetidinone Key Azetidinone Intermediate (e.g., Tert-butyl 2-(4-oxoazetidin-2-yl)acetate) Start->Azetidinone Side_Chain_Intro Side Chain Introduction (at C4) Azetidinone->Side_Chain_Intro Cyclization Ring Closure to form Bicyclic System Side_Chain_Intro->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_API Final Carbapenem Antibiotic Deprotection->Final_API

Caption: Generalized synthetic workflow for carbapenem antibiotics.

Conclusion and Future Outlook

The choice of a key intermediate in the synthesis of β-lactam antibiotics is a critical decision that impacts the overall efficiency, cost-effectiveness, and scalability of the manufacturing process. Tert-butyl 2-(4-oxoazetidin-2-yl)acetate represents a versatile and valuable building block, offering a balance of stability and reactivity that makes it suitable for a range of synthetic applications.

However, for specific, highly stereocomplex targets like modern carbapenems, more advanced intermediates such as (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone often provide a more direct and efficient route. The ongoing challenge in the field is the development of even more convergent and atom-economical syntheses of these vital intermediates to ensure a sustainable and affordable supply of these life-saving medicines. As bacterial resistance continues to rise, the need for innovative and efficient synthetic routes to novel β-lactam antibiotics will undoubtedly remain a key focus of research and development in the pharmaceutical industry.[10][11][12]

References

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  • Practical Large-Scale Synthesis of Doripenem: A Novel 1β-Methylcarbapenem Antibiotic. Organic Process Research & Development. Available at: [Link]

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